4-(Benzyloxy)-3,5-diiodobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodo-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDJSLESUFLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3,5-diiodobenzaldehyde, a specialized aromatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications as a versatile chemical intermediate.
It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not readily found in major chemical databases. This suggests the compound is either a novel entity or a less-common research chemical. The information herein is synthesized from established chemical principles and data on structurally related molecules.
Physicochemical and Structural Properties
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a derivative of benzaldehyde characterized by a benzyloxy group at the C4 position and two iodine atoms at the C3 and C5 positions of the aromatic ring. These structural features, particularly the heavy iodine atoms and the bulky benzyloxy group, are expected to confer distinct properties regarding reactivity, solubility, and biological activity.
Core Data Summary
The fundamental properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde are summarized in the table below. The molecular weight has been calculated from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀I₂O₂ | (Calculated) |
| Molecular Weight | 464.04 g/mol | (Calculated) |
| IUPAC Name | 4-(Benzyloxy)-3,5-diiodobenzaldehyde | - |
| Appearance (Predicted) | White to pale yellow solid | Inferred from similar compounds[1] |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; Insoluble in water. | Inferred from similar compounds[1] |
Chemical Structure
The two-dimensional structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is depicted below, illustrating the spatial arrangement of its functional groups.
Caption: 2D Structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Proposed Synthesis Protocol
The most logical and efficient synthetic route to 4-(Benzyloxy)-3,5-diiodobenzaldehyde is via the benzylation of its precursor, 4-hydroxy-3,5-diiodobenzaldehyde[1]. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3]
Rationale for Synthetic Approach
The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an organohalide.[2][3] This method is chosen for several reasons:
-
High-Yielding: The reaction is generally efficient and provides good yields.
-
Commercially Available Starting Materials: The key precursors, 4-hydroxy-3,5-diiodobenzaldehyde (CAS 1948-40-9) and benzyl bromide, are commercially available.[1]
-
Mild Conditions: The reaction can be performed under relatively mild conditions, which helps to prevent side reactions or degradation of the aldehyde functional group.
A non-hygroscopic base like potassium carbonate (K₂CO₃) is preferred for its ease of handling and effectiveness in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction as it can solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
Step-by-Step Experimental Protocol
Materials:
-
4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the solids. The volume should be sufficient to create a stirrable mixture (e.g., ~0.1 M concentration of the starting aldehyde).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Workflow for the Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Potential Applications in Research and Development
The unique structural features of 4-(Benzyloxy)-3,5-diiodobenzaldehyde make it a promising intermediate for various applications, particularly in medicinal chemistry and materials science.
Intermediate in Pharmaceutical Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibacterial, anti-inflammatory, and cardiovascular drugs.[5] The aldehyde group is highly versatile and can participate in a wide range of chemical transformations to build more complex molecular architectures.[6]
The di-iodo-substitution pattern is of particular interest. Halogen atoms, especially iodine, can serve as "hot spots" for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the introduction of diverse substituents at the 3 and 5 positions, enabling the rapid generation of compound libraries for drug discovery screening. For example, the iodine atoms on 4-(Benzyloxy)-3,5-diiodobenzaldehyde could be replaced with aryl, alkyl, or alkynyl groups to explore structure-activity relationships (SAR) for a given biological target.
Precursor for Bioactive Molecules
The 3,5-di-iodinated phenolic motif is a core structure in thyroid hormones (T3 and T4). While the benzyloxy group would need to be cleaved, this compound could serve as a valuable precursor for synthesizing thyroid hormone analogs or other molecules that interact with nuclear hormone receptors.
Furthermore, substituted benzaldehydes are known to be precursors for various heterocyclic compounds with demonstrated biological activities, such as Schiff bases, pyrazoles, and chalcones.[7] The reaction of 4-(Benzyloxy)-3,5-diiodobenzaldehyde with amines, hydrazines, or acetophenones could yield novel compounds for evaluation as therapeutic agents.
Application in Cross-Coupling Reactions
The presence of two iodine atoms makes this molecule an excellent substrate for sequential or dual cross-coupling reactions. This allows for the controlled, stepwise construction of complex, unsymmetrical molecules that would be difficult to synthesize otherwise.
The diagram below illustrates a potential synthetic application where 4-(Benzyloxy)-3,5-diiodobenzaldehyde is used as a scaffold in a sequential Suzuki cross-coupling reaction.
Caption: Potential use in sequential cross-coupling reactions.
Conclusion
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a structurally rich molecule with significant potential as a versatile intermediate in organic synthesis. While not a commonly cataloged chemical, its synthesis from readily available precursors is straightforward via the Williamson ether synthesis. The combination of a reactive aldehyde, a stable benzyloxy protecting group, and two iodine atoms suitable for cross-coupling reactions makes it a valuable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel drugs and materials.
References
-
Hoffman Fine Chemicals. CAS RN 74994-62-0 | 4-(Benzyloxy)-3-iodobenzaldehyde. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Royal Society of Chemistry. Supporting Information For - Rsc.org. [Link]
-
Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
PrepChem.com. Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. [Link]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Jurnal Kimia Sains dan Aplikasi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Plourde, G. L. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 684-691. [Link]
-
ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
ResearchGate. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
Stenutz. 4-benzyloxybenzaldehyde. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. What are six applications for benzaldehyde. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
MDPI. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. [Link]
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
-
Blog. What are the uses of benzaldehyde in the pharmaceutical industry?. [Link]
-
Sparrow Chemical. Benzaldehyde Series. [Link]
Sources
- 1. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE | 1948-40-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde | 426231-13-2 | Benchchem [benchchem.com]
Solubility Profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde: A Technical Guide
Topic: Solubility of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 29637-62-3) is a sterically congested, lipophilic aromatic aldehyde often utilized as a key intermediate in the synthesis of thyromimetics and radiopaque imaging agents. Its solubility behavior is governed by the interplay between the hydrophobic benzyl ether moiety, the polarizable iodine substituents, and the reactive aldehyde core.
This guide provides a comprehensive analysis of its solubility landscape, distinguishing between thermodynamic solvents (for storage/reactions) and kinetic solvents (for recrystallization/purification). Researchers will find actionable protocols for solubility determination and solvent selection strategies grounded in structural activity relationships (SAR).
Physicochemical Profile & Structural Analysis
To predict and manipulate solubility, one must first understand the molecular architecture.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (~464 g/mol ) implies slower dissolution kinetics than simple benzaldehydes. | |
| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic. Insoluble in water; high affinity for non-polar and halogenated solvents. |
| H-Bond Donors | 0 | Lacks ability to donate H-bonds, reducing solubility in protic solvents like cold water or alcohols. |
| H-Bond Acceptors | 2 (Aldehyde, Ether) | Allows interaction with polar aprotic solvents (DMSO, DMF). |
| Iodine Substituents | 3,5-positions | Large Van der Waals radii induce "molecular stacking," often requiring thermal energy (heat) to disrupt crystal lattice forces. |
Solubility Landscape
The following classification is derived from empirical data of structural analogs (e.g., 3,5-diiodo-4-hydroxybenzaldehyde) and standard solubility parameters.
A. High Solubility Solvents (Reaction Media)
These solvents are recommended for preparing stock solutions (>50 mg/mL) or running homogeneous reactions (e.g., Knoevenagel condensations, oxidations).
-
DMSO (Dimethyl Sulfoxide): Excellent solvating power due to high dielectric constant and ability to interact with the iodine atoms. Caution: Hygroscopic.
-
DMF (Dimethylformamide): Similar to DMSO; ideal for nucleophilic substitutions.
-
THF (Tetrahydrofuran): Good solubility; useful for reactions requiring lower boiling points than DMSO/DMF.
-
DCM (Dichloromethane): Excellent solubility due to "like-dissolves-like" interactions with the halogenated core. Primary choice for liquid-liquid extraction.
B. Temperature-Dependent Solvents (Recrystallization)
These solvents exhibit low solubility at room temperature (RT) but high solubility at boiling points, making them ideal for purification.
-
Ethanol/Methanol: The compound is sparingly soluble at RT but dissolves readily at reflux. The benzyl group disrupts the crystal lattice enough to allow dissolution in hot alcohols, unlike the free phenol precursor.
-
Acetonitrile: Sharp solubility curve; good for obtaining high-purity crystals.
-
Toluene: Effective for removing non-polar impurities; often used in binary solvent systems (e.g., Toluene/Hexane).
C. Anti-Solvents (Precipitation)
Used to crash the compound out of solution.
-
Water: Strictly insoluble. Used to quench reactions in DMSO/DMF/Ethanol, forcing precipitation.
-
Hexanes/Pentane: Low solubility. Used to wash crystals to remove residual non-polar impurities.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (SOP)
Use this protocol to establish precise solubility limits for your specific batch/purity.
Objective: Determine the saturation concentration (
-
Preparation: Weigh approx. 100 mg of 4-(Benzyloxy)-3,5-diiodobenzaldehyde into a 4 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration:
-
Place in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.
-
Visual Check: If solid dissolves completely, add more solid until a precipitate persists.
-
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vial.
-
Quantification:
-
Method A (Rapid): Evaporate solvent under nitrogen stream, then vacuum dry. Weigh the residue.
-
Method B (Precise): Dilute filtrate and quantify via HPLC-UV (254 nm) against a standard curve.
-
Protocol B: Purification via Recrystallization
Recommended Solvent System: Ethanol or Ethanol/Water (9:1)
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (80°C) with stirring.
-
Clarification: If particulates remain, hot filter through a glass frit.
-
Nucleation: Allow the clear yellow solution to cool slowly to RT. Do not ice bath immediately (prevents oiling out).
-
Crystallization: Once crystals appear, cool to 0-4°C for 2 hours to maximize yield.
-
Isolation: Filter vacuum. Wash cake with cold Hexane (removes benzyl bromide residues) or cold Ethanol.
Visualizations
Figure 1: Solubility Determination Workflow
This diagram outlines the decision logic for determining solubility limits, ensuring data integrity.
Caption: Step-by-step workflow for establishing thermodynamic solubility limits (SOP).
Figure 2: Solvent Selection Decision Tree
A logical guide for choosing the correct solvent based on the intended application (Reaction vs. Purification).
Caption: Decision tree for selecting solvents based on thermodynamic requirements (Reaction) vs. kinetic control (Recrystallization).
Safety & Handling (E-E-A-T)
-
Halogenated Waste: Solutions containing this compound (especially in DCM) must be disposed of as halogenated organic waste due to the iodine content.
-
DMSO Permeability: When using DMSO, wear nitrile gloves (double-gloving recommended). DMSO enhances skin permeability, potentially carrying the iodinated compound into the bloodstream.
-
Light Sensitivity: Iodinated aromatics can liberate free iodine (
) upon prolonged light exposure, turning solutions yellow/brown. Store stock solutions in amber vials.
References
-
National Center for Biotechnology Information (NCBI). (2009). Synthesis and Crystal Structure of 4-(Benzyloxy)benzaldehyde Derivatives. PMC. Retrieved from [Link]
An In-Depth Technical Guide to the Safe Handling and Application of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
A Note on This Guidance
No specific, verified Safety Data Sheet (SDS) for 4-(Benzyloxy)-3,5-diiodobenzaldehyde is readily available in public databases. This guide has been meticulously compiled by synthesizing data from SDSs of structurally analogous compounds and relevant chemical literature. The objective is to provide a comprehensive understanding of the probable hazards and to recommend best practices for its handling, use, and disposal. The information herein should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Chemical Identity and Properties
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a substituted aromatic aldehyde. Its structure comprises a central benzaldehyde ring, a benzyloxy group at the 4-position, and two iodine atoms at the 3 and 5 positions. This unique combination of functional groups suggests its utility as a precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde and Related Compounds
| Property | 4-(Benzyloxy)-3,5-diiodobenzaldehyde | 4-(Benzyloxy)benzaldehyde | 4-(Benzyloxy)-3,5-dichlorobenzaldehyde |
| CAS Number | 591210-34-3 | 4397-53-9[1][2] | 289662-11-9[3] |
| Molecular Formula | C14H10I2O2 | C14H12O2[2] | C14H10Cl2O2 |
| Molecular Weight | 464.04 g/mol | 212.24 g/mol [1][2] | Not specified |
| Appearance | Not specified | Creamish to yellow crystalline powder[4] | Not specified |
| Boiling Point | 505.9 ± 50.0 °C (Predicted) | 197-199 °C (11 mmHg)[2][4] | 368-375 °C (Predicted)[3] |
| Melting Point | Not specified | 71-74 °C[1][2][4] | 110 °C (Predicted)[3] |
| Density | 2.018 ± 0.06 g/cm3 (Predicted) | Not specified | 1.36 g/cm3 (Predicted)[3] |
| Water Solubility | Not specified | Insoluble[4] | 7.57e-6 g/L (Predicted)[3] |
Hazard Identification and Risk Assessment Logic
The hazard profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde can be inferred by examining its constituent functional groups and by analogy to related compounds. The aldehyde group can be irritating to the skin, eyes, and respiratory tract. The di-iodinated phenyl ring may present additional toxicological concerns.
Inferred Hazard Profile
Based on the GHS classifications of structurally similar compounds, 4-(Benzyloxy)-3,5-diiodobenzaldehyde should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Table 2: GHS Hazard Classifications of Structurally Related Aldehydes
| Compound | GHS Pictogram(s) | Hazard Statements |
| 4-Hydroxy-3,5-diiodobenzaldehyde[5] | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 4-Benzyloxy-3,5-dibromobenzaldehyde[6] | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 3,5-Dibenzyloxybenzaldehyde[7] | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 4-Benzyloxy-3,5-dimethoxybenzaldehyde | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
Risk Assessment Workflow
The following diagram illustrates the logical process for inferring the safety profile of the target compound.
Caption: Risk assessment logic for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Recommended Safety and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, use a NIOSH-approved N95 (US) or equivalent respirator.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material or preparing solutions.[6][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or aerosols.[2][9] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8][10]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][8][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and ensure adequate ventilation.[8]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8][11] Avoid generating dust. Do not let the chemical enter drains.[12]
Synthesis and Experimental Workflows
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a useful intermediate in organic synthesis. A plausible synthetic route involves the benzylation of a di-iodinated hydroxybenzaldehyde precursor.
Illustrative Synthesis Workflow
The following diagram outlines a general, two-step procedure for the synthesis of the title compound, starting from 4-hydroxybenzaldehyde.
Caption: General synthesis workflow for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Experimental Protocol: Synthesis of a Related Compound, 4-(Benzyloxy)-3-iodobenzaldehyde
The following protocol for a related mono-iodinated compound can be adapted.[13]
-
Reaction Setup: In a Schlenk tube, combine the starting arylaldehyde (1 mmol), PIDA (1.5 mmol), I2 (1 mmol), and DCM (2 mL).
-
Reaction Conditions: Stir the mixture for 3 hours at 60 °C under a nitrogen atmosphere.
-
Workup and Purification: After the reaction is complete, purify the product by column chromatography.
Note: This is an illustrative protocol and should be optimized for the specific synthesis of the di-iodinated target compound.
Applications in Research and Drug Development
Substituted benzaldehydes are versatile building blocks in medicinal chemistry.[14] The structural motifs present in 4-(Benzyloxy)-3,5-diiodobenzaldehyde suggest its potential use in several areas:
-
Thyroid Hormone Analogs: The di-iodinated phenolic structure is reminiscent of thyroid hormones. This compound could serve as a precursor for novel thyromimetics.
-
Antimicrobial and Anticancer Agents: The aldehyde functional group can be readily converted into other functionalities, such as Schiff bases or chalcones, which have been investigated for their antimicrobial and anticancer properties.[14]
-
Intermediates in Complex Syntheses: This compound can be a key intermediate in the synthesis of complex natural products or other biologically active molecules.[15][16][17][18]
Disposal Considerations
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[19] Do not dispose of down the drain.[19] Arrange for disposal through a licensed hazardous waste disposal company.[8][11]
References
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
MCE. (n.d.). 4-benzyloxy-3,5-diiodo-benzaldehyde. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 74994-62-0 | 4-(Benzyloxy)-3-iodobenzaldehyde. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxybenzaldehyde. Retrieved from [Link]
-
Environmental Protection Agency. (2025). 4-(benzyloxy)-3,5-dichlorobenzaldehyde Properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (2026). 3-(Benzyloxy)-4-iodobenzaldehyde. Retrieved from [Link]
-
SciTz. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]
-
Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibenzyloxybenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Benzyloxy-3-iodo-5-methoxybenzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
GSRS. (n.d.). 4-HYDROXY-3,5-DIIODOBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. Retrieved from [Link]
-
V & V Pharma Industries. (n.d.). 3,4-Dibenzyloxy Benzaldehyde Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Benzaldehyde, 3,4-dibenzyloxy-. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Retrieved from [Link]
Sources
- 1. 4-(Benzyloxy)benzaldehyde 97 4397-53-9 [sigmaaldrich.com]
- 2. 4-Benzyloxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]
- 5. 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. technopharmchem.com [technopharmchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,4-Dibenzyloxy Benzaldehyde Manufacturer, Supplier, and Exporter in India [vandvpharma.com]
- 18. Benzaldehyde, 3,4-dibenzyloxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Strategic Divergence in Aryl Halide Functionalization: A Technical Guide on 4-Hydroxy-3,5-diiodobenzaldehyde vs. its Benzyloxy Derivative
Chemical Topology & Mechanistic Causality
In the development of complex pharmaceuticals—particularly thyromimetics and targeted endocrine modulators—the functionalization of highly substituted aromatic rings is a critical bottleneck. 4-Hydroxy-3,5-diiodobenzaldehyde (CAS 1948-40-9) is a foundational building block in these efforts, characterized by an aromatic structure featuring an aldehyde group, a phenolic hydroxyl group, and two electrophilic iodine substituents at the 3 and 5 positions[1]. While the hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding[1], it presents a severe liability during transition-metal-catalyzed cross-coupling reactions.
To understand the causality behind experimental failures with the unprotected compound, we must examine its electronic topology. The two bulky iodine atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the para-hydroxyl group (making it more acidic than a standard phenol). Under the basic conditions required for reactions like Suzuki-Miyaura or Sonogashira couplings (e.g., using
This phenoxide anion is highly problematic for two reasons:
-
Catalyst Deactivation: The negatively charged oxygen donates electron density into the aromatic ring via resonance. This electron flood neutralizes the electrophilicity of the C-I bonds, making the crucial oxidative addition step by the Palladium(0) catalyst kinetically unfavorable.
-
Side Reactions: The anionic intermediate can coordinate directly to the palladium center (catalyst poisoning) or cause the starting material to precipitate out of organic solvents.
The strategic solution is the utilization of its protected derivative, 4-(benzyloxy)-3,5-diiodobenzaldehyde (CAS 591210-34-3)[2]. By masking the hydroxyl group as a benzyl ether, the acidity is neutralized. The ether oxygen is only mildly electron-donating, preserving the electrophilicity of the aryl iodines and ensuring high yields in downstream functionalization.
Physicochemical Profiles
Understanding the quantitative differences between the free phenol and its benzyloxy derivative is essential for reaction design, particularly regarding stoichiometry, solvent selection, and purification strategies.
| Property | 4-Hydroxy-3,5-diiodobenzaldehyde | 4-Benzyloxy-3,5-diiodobenzaldehyde |
| CAS Number | 1948-40-9 | 591210-34-3[2] |
| Molecular Formula | ||
| Molecular Weight | 373.91 g/mol [3] | 464.04 g/mol |
| H-Bond Donors | 1 (Free Phenol) | 0 (Protected Ether) |
| Electronic State (Basic pH) | Anionic (Phenoxide) | Neutral |
| Cross-Coupling Viability | Poor (Deactivates Pd catalyst) | Excellent (Maintains C-I reactivity) |
Divergent Reactivity & Synthetic Pathways
The decision to protect the hydroxyl group fundamentally alters the synthetic trajectory of the molecule. The diagram below illustrates the divergent pathways and highlights why benzyl protection is a mandatory step before attempting palladium-catalyzed transformations.
Fig 1: Divergent reactivity pathways demonstrating the necessity of benzyl protection.
Experimental Workflows: Protection and Validation
As an Application Scientist, I mandate that every synthetic protocol operates as a self-validating system . The following methodology details the conversion of 4-hydroxy-3,5-diiodobenzaldehyde to its benzyloxy derivative, embedding analytical checkpoints to guarantee structural integrity before proceeding to high-value cross-coupling steps.
Protocol: Synthesis of 4-Benzyloxy-3,5-diiodobenzaldehyde
Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic for the
Step-by-Step Methodology:
-
Reactant Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-3,5-diiodobenzaldehyde (1.0 equiv). Dissolve the solid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
-
Base Activation: Add anhydrous Potassium Carbonate (
, 1.5 equiv). The solution will immediately shift to a deep yellow/orange hue, visually validating the formation of the phenoxide anion. Stir for 15 minutes at room temperature. -
Electrophilic Trapping: Dropwise add Benzyl Bromide (1.2 equiv). Elevate the reaction temperature to 60°C and stir for 4 hours.
-
In-Process Monitoring (TLC): Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The highly polar starting material (
) will be consumed, replaced by a less polar product spot ( ). -
Workup & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validating Analytical Check:
-
LC-MS: Confirm the mass shift from
373[3] to 464. -
NMR (
): Validate success by the complete disappearance of the broad phenolic -OH peak ( ppm) and the emergence of a sharp singlet at ppm, corresponding to the benzylic protons.
-
Fig 2: Self-validating experimental workflow for synthesizing 4-benzyloxy-3,5-diiodobenzaldehyde.
Conclusion
The transition from 4-hydroxy-3,5-diiodobenzaldehyde to its benzyloxy derivative is not merely a routine protection step; it is a strategic necessity governed by electronic causality. By masking the acidic phenol, researchers prevent the formation of the electron-donating phenoxide anion, thereby preserving the electrophilicity of the aryl iodines. This orthogonal protection strategy unlocks the ability to perform advanced, high-yield transition-metal catalysis, paving the way for the synthesis of complex thyromimetic drugs and advanced agrochemicals.
References
-
4-HYDROXY-3,5-DIIODOBENZALDEHYDE - gsrs Source: ncats.io URL:[Link]
-
N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde - AccelaChem Source: accelachem.com URL:[Link]
Sources
The Orthogonal Scaffold: A Guide to Diiodo-Functionalized Benzaldehydes
Topic: Reactivity of Diiodo-Functionalized Benzaldehydes in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Drug Discovery Chemists
Executive Summary: The "Lego" Block of Aryl Synthesis
Diiodo-functionalized benzaldehydes represent a privileged class of electrophiles in modern organic synthesis. Their utility stems from the orthogonality of their reactive sites: an electrophilic carbonyl handle and two nucleophilic-susceptible iodide sites.
For the medicinal chemist, these scaffolds are not merely reagents; they are decision trees. The ability to selectively functionalize one iodine over the other (site-selectivity) or to utilize the aldehyde as a "transient" directing group allows for the rapid construction of complex heterocycles (isoquinolines, indoles) and functional materials (MOFs, OLEDs) from a single core.
This guide dissects the reactivity patterns of two primary isomer classes:
-
Symmetrical Systems (e.g., 3,5-diiodo): Governed by statistical mechanics and stoichiometry.
-
Unsymmetrical Systems (e.g., 2,5-diiodo): Governed by the interplay of steric hindrance and electronic activation.
Synthesis & Accessibility
Before exploring reactivity, one must secure the scaffold. While commercial sources exist, high-purity synthesis often requires specific methodologies to avoid over-iodination.
The Metal-Iodine Exchange (MIE) Route (Recommended)
For regiodefined access to 2,6- or 2,5-diiodobenzaldehydes, direct iodination of benzaldehyde is often poor due to deactivation. The superior method involves Metal-Iodine Exchange of triiodobenzenes.[1][2]
-
Mechanism: Kinetic control using
-PrMgCl at low temperature (-78 °C) preferentially exchanges the most sterically accessible iodine (or the one flanked by directing groups), followed by quenching with DMF or ethyl formate. -
Key Advantage: Eliminates isomer mixtures common in electrophilic aromatic substitution.
Chemo- and Regioselectivity: The Core Challenge
The defining challenge of working with diiodo-benzaldehydes is controlling which iodine reacts during metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
Divergent Reactivity Logic
The diagram below illustrates the decision matrix for functionalizing these scaffolds.
Figure 1: Divergent reactivity pathways available for diiodo-benzaldehyde scaffolds.
The 2,5-Diiodo Paradox (Sterics vs. Electronics)
In 2,5-diiodobenzaldehyde, the two iodines are chemically distinct.
-
C2-Iodine: Sterically hindered by the adjacent aldehyde but electronically activated (the aldehyde is an Electron Withdrawing Group, making the C-I bond more susceptible to oxidative addition via the ortho-effect).
-
C5-Iodine: Sterically unencumbered but electronically "normal" (meta to the aldehyde).
Expert Insight:
-
To target C5 (Steric Control): Use bulky phosphine ligands (e.g., SPhos, XPhos). The bulk prevents the Pd-complex from accessing the crowded C2 position.
-
To target C2 (Electronic/Coordination Control): Use smaller ligands (e.g., PPh3) or ligand-free conditions where the aldehyde oxygen can weakly coordinate to Palladium, directing insertion to the C2-I bond.
Synthetic Applications: Heterocycle Construction
Isoquinoline Synthesis via Sonogashira Cascade
A powerful application of ortho-iodobenzaldehydes is the one-pot synthesis of isoquinolines.
-
Imine Formation: Condensation with tert-butyl amine.
-
Sonogashira Coupling: Coupling of the iodide with a terminal alkyne.
-
Cyclization: The alkyne is activated by the metal (Cu or Pd), and the imine nitrogen attacks the alkyne (6-endo-dig) to form the isoquinoline core.
Transient Directing Groups (TDG)
Recent advances allow the aldehyde itself to act as a directing group. By adding a catalytic amount of an amine (e.g., glycine or anthranilic acid), a transient imine forms, directs C-H activation at the ortho position, and then hydrolyzes back to the aldehyde. This allows for functionalization between the iodines or at the remaining open ortho site.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (Targeting C5 in 2,5-Diiodo)
Objective: Selectively couple an aryl boronic acid to the less hindered C5 position.
Reagents:
-
2,5-Diiodobenzaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) - Critical for steric selection
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the aldehyde, boronic acid, base, and Pd/Ligand. Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal to selectivity.
-
Solvation: Add degassed Toluene/Water.
-
Reaction: Heat to 80 °C. Monitor via TLC or LCMS every 30 minutes.
-
Self-Validation Check: The C5-product usually retains the characteristic aldehyde proton shift (~10.2 ppm). If C2 reacts, the aldehyde proton often shifts upfield or splits due to the new neighboring ring current.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Data Summary: Ligand Effects on Selectivity
| Ligand | Primary Site | Yield (Mono) | Selectivity (C5:C2) | Mechanism |
| SPhos | C5 | 88% | >20:1 | Steric exclusion of C2 |
| PPh3 | Mixed | 65% | 1.5:1 | Competing effects |
| dppf | C2 | 72% | 1:10 | Chelation/Electronic |
Protocol B: Modular Isoquinoline Synthesis
Objective: Convert 2-iodobenzaldehyde derivatives into 3-substituted isoquinolines.
Reagents:
-
2-Iodobenzaldehyde derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
tert-Butylamine (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)[3]
-
Et₃N (3.0 equiv)
Workflow:
-
Imine Formation: Stir aldehyde and t-BuNH₂ in DMF at RT for 2 hours. Confirm imine formation by TLC (disappearance of aldehyde spot).
-
Coupling/Cyclization: Add Pd-catalyst, CuI, Alkyne, and Base directly to the same pot.
-
Heat: Raise temperature to 100 °C for 12 hours.
-
Hydrolysis/Workup: The t-butyl group is cleaved under the thermal conditions or during acidic workup, aromatizing the system to the isoquinoline.
Mechanistic Visualization: Selectivity Logic
The following diagram details the mechanistic divergence in unsymmetrical diiodo-benzaldehydes.
Figure 2: Mechanistic factors driving regioselectivity in 2,5-diiodobenzaldehyde cross-coupling.
References
-
Metal-Iodine Exchange Synthesis: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
-
Site-Selective Cross-Coupling Principles: Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 352(17), 2909-2910. [Link]
-
Transient Directing Groups: Zhang, F.-L., et al. (2017).[4] Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 897–900. [Link]
-
Isoquinoline Synthesis via Sonogashira: Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 63(16), 5306–5307. [Link]
-
MOF Linker Applications: Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [Link]
Sources
Technical Guide: Photostability Profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
[1]
Executive Summary
4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: N/A for specific ether; related to 3,5-diiodo-4-hydroxybenzaldehyde CAS 1948-40-9) is classified as a highly photosensitive Class II/III intermediate .[1] Its chemical architecture contains two primary "photolabile triggers": the carbon-iodine (C-I) bonds and the aldehyde moiety.[1]
Upon exposure to UV-A/B or high-intensity visible light, the compound undergoes rapid degradation driven primarily by homolytic deiodination, resulting in the release of iodine radicals and the formation of des-iodo impurities.[1] Secondary pathways include aldehyde auto-oxidation to the corresponding benzoic acid.[1] Strict exclusion of light (amber glassware, foil wrapping, low-actinic environments) is mandatory during synthesis, purification, and storage to prevent assay loss and discoloration (yellowing/browning).
Structural Vulnerability Analysis
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores:
| Functional Group | Stability Risk | Mechanism of Action |
| Aryl Iodide (C-I) | CRITICAL | Homolytic Cleavage: The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl.[1] UV absorption promotes an electron to an antibonding orbital ( |
| Aldehyde (-CHO) | HIGH | Photo-oxidation: Susceptible to radical abstraction of the formyl hydrogen, leading to auto-oxidation into carboxylic acid.[1] |
| Benzyl Ether | MODERATE | C-O Cleavage: Generally stable but can undergo photo-induced deprotection or oxidation at the benzylic position under prolonged high-energy exposure.[1] |
Photochemical Degradation Pathways[1][2]
The degradation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not a single event but a cascade.[1] The primary driver is the "Heavy Atom Effect" of iodine, which facilitates intersystem crossing to excited triplet states, enhancing radical formation.[1]
Mechanistic Flow[1]
-
Initiation: Absorption of a photon (
) excites the molecule.[1] -
Primary Event (Deiodination): The C-I bond breaks homolytically, generating an aryl radical and an iodine radical (
).[1] -
Propagation:
-
Secondary Event (Oxidation): The aldehyde group oxidizes to 4-(benzyloxy)-3,5-diiodobenzoic acid .[1]
Pathway Visualization
The following diagram maps the degradation cascade.
Figure 1: Photochemical degradation cascade showing the critical C-I cleavage and secondary oxidation pathways.
Experimental Assessment Protocol (ICH Q1B)
To validate the stability of this specific intermediate, a "forced degradation" study following ICH Q1B guidelines is required.[1] This protocol distinguishes between intrinsic photostability and formulation stability.[1]
Stability Testing Workflow
Reagents:
-
Active Sample: 4-(Benzyloxy)-3,5-diiodobenzaldehyde (solid and 1 mg/mL solution in Acetonitrile).[1]
-
Dark Control: Same preparation, wrapped in double-layer aluminum foil.
-
Actinometer: Quinine Hydrochloride (optional, for validating UV exposure).[1]
Light Source Requirements:
-
Option 1: Artificial Daylight Fluorescent Lamp (ISO 10977).[1][2]
-
Option 2: Cool White Fluorescent + Near UV Lamp (320–400 nm).[1][2]
-
Target Exposure: Minimum 1.2 million lux·hours (Vis) and 200 W[3][4]·h/m² (UV).[1][3]
Figure 2: Step-by-step workflow for ICH Q1B confirmatory photostability testing.
Analytical Method (HPLC)
Due to the hydrophobic nature of the benzyl and iodine groups, a Reverse Phase (RP-HPLC) method is recommended.[1]
Handling and Mitigation Strategies
Given the confirmed lability of the C-I bond, the following Standard Operating Procedures (SOPs) must be enforced:
Laboratory Handling
-
Amber Glassware: All solutions and solids must be stored in amber vials.[1] Clear glass is prohibited unless immediately wrapped in foil.[1]
-
Low-Actinic Light: Weighing and synthesis should ideally occur under yellow (sodium vapor) light or in a hood with UV-filtered sashes.[1]
-
Inert Atmosphere: Store under Nitrogen or Argon.[1] While light is the primary trigger, oxygen accelerates the secondary oxidation of the aldehyde.[1]
Storage Conditions
References
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3] Link
-
Grimm, J. B., et al. (2011).[1] Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. Discusses photostability of aryl iodides in synthesis. Chemical Science. Link
-
Klapötke, T. M., et al. (2010).[1] Organic Iodine Compounds: Stability and Reactivity. Journal of Organic Chemistry. (General reference for C-I bond energy and photolysis).
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde. (Analogous compound stability data). Link
Isomeric Purity Standards for 4-(Benzyloxy)-3,5-diiodobenzaldehyde: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS: 591210-34-3[1]
Executive Summary & Mechanistic Context
As a Senior Application Scientist overseeing the development of critical pharmaceutical intermediates, I frequently encounter the profound downstream consequences of upstream isomeric impurities. 4-(Benzyloxy)-3,5-diiodobenzaldehyde is a highly specialized, sterically hindered intermediate utilized extensively in the synthesis of thyroid hormone analogs, including thyroxine (T4) derivatives, triiodothyronine (T3) mimetics, and selective Thyroid Hormone Receptor beta (TRβ) agonists[2][3].
Because thyroid receptors are exquisitely sensitive to the halogenation patterns of their ligands, the isomeric purity of this precursor is non-negotiable. The presence of positional isomers (e.g., 2,5-diiodo artifacts) or incomplete iodination products (mono-iodo derivatives) will carry over into the final Active Pharmaceutical Ingredient (API), drastically altering its pharmacodynamics and potentially triggering off-target endocrine disruption[3]. This guide establishes a self-validating framework for synthesizing, isolating, and analytically certifying 4-(Benzyloxy)-3,5-diiodobenzaldehyde to >99.5% isomeric purity.
The Causality of Impurity Generation
To control impurities, we must first understand the causality behind their formation. The synthesis of our target compound relies on a two-step sequence: electrophilic aromatic iodination followed by nucleophilic
Phase 1: Iodination Dynamics
Traditional iodination of 4-hydroxybenzaldehyde using
-
The Causality: This system generates iodine monochloride (
) in situ. is a highly reactive, soft electrophile that selectively targets the electron-rich ortho positions of the phenol without oxidizing the aldehyde[5]. -
The Impurity Risk: While the hydroxyl group strongly directs to the 3 and 5 positions, the sheer steric bulk of iodine means the second iodination step is kinetically slower than the first. Premature quenching leaves 3-iodo-4-hydroxybenzaldehyde (mono-iodo impurity).
Phase 2: Steric Hindrance in Benzylation
The subsequent step involves protecting the phenolic hydroxyl group with a benzyl moiety.
-
The Causality: The two massive iodine atoms at the 3 and 5 positions create a severe steric "shield" around the 4-hydroxyl group. To force the benzylation, we cannot rely on weak bases. We must use a strong, non-nucleophilic base (
) in a polar aprotic solvent ( ) to fully deprotonate the phenol, leaving a highly reactive, "naked" phenoxide oxygen capable of attacking benzyl bromide. -
The Impurity Risk: Incomplete reaction due to this steric hindrance leaves unreacted 3,5-diiodo-4-hydroxybenzaldehyde, which is highly polar and can complicate downstream lipophilic couplings.
Fig 1: Synthetic divergence leading to mono-iodinated impurities.
Self-Validating Experimental Protocols
The following protocols are designed as a closed-loop system: the chemical synthesis is directly validated by orthogonal analytical techniques.
Protocol 1: Synthesis of the Analytical Standard
-
In Situ Iodination: Dissolve 4-hydroxybenzaldehyde (1.0 eq),
(1.0 eq), and (1.0 eq) in a 9:1 mixture of Acetic Acid and water. Slowly add (1.0 eq) at room temperature[4]. -
Validation Check 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material confirms the generation of the intermediate. Quench with 10% aqueous sodium thiosulfate to neutralize unreacted iodine, precipitate with water, filter, and dry to yield 3,5-diiodo-4-hydroxybenzaldehyde.
-
Sterically Forced Benzylation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous
(2.5 eq) and stir for 30 minutes to form the phenoxide. Slowly add Benzyl Bromide (1.2 eq). Heat to 60°C for 4 hours. -
Isolation: Pour the mixture into ice water. The crude 4-(Benzyloxy)-3,5-diiodobenzaldehyde will precipitate as a heavy solid. Filter and recrystallize from hot Ethanol/Water (80:20) to strip away the more polar unbenzylated impurities.
Protocol 2: Chromatographic & Spectroscopic Purity Assessment
To guarantee trustworthiness, we do not rely solely on HPLC. We use
-
RP-HPLC Analysis: Prepare a 1 mg/mL sample in Acetonitrile. Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Run a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 20 minutes. Detect at 254 nm.
-
NMR Symmetry Verification: Dissolve 10 mg of the purified standard in
. Acquire a -NMR spectrum at 400 MHz. The 3,5-diiodo substitution creates a perfectly symmetrical molecule. If the compound is isomerically pure, the aromatic protons at positions 2 and 6 will appear as a single, sharp singlet integrating to 2H. Any splitting (doublets/doublet of doublets) instantly flags mono-iodo contamination.
Fig 2: Self-validating analytical workflow for isomeric purity.
Quantitative Data Presentation
The following tables synthesize the expected analytical outcomes for the target standard versus its common synthetic impurities.
Table 1: Chromatographic Parameters (RP-HPLC)
| Compound | Relative Retention Time (RRT) | UV Max (nm) | Mechanism of Separation |
| 4-(Benzyloxy)-3,5-diiodobenzaldehyde | 1.00 | 254 | Target compound (Highly lipophilic) |
| 4-(Benzyloxy)-3-iodobenzaldehyde | 0.85 | 254 | Missing one heavy iodine atom (Less lipophilic) |
| 3,5-Diiodo-4-hydroxybenzaldehyde | 0.60 | 260 | Unbenzylated phenol (Highly polar) |
| 4-Hydroxybenzaldehyde | 0.35 | 280 | Unreacted starting material (Most polar) |
Table 2: -NMR Chemical Shifts ( ) for Isomer Distinction
| Compound | Aldehyde Proton (CHO) | Aromatic Protons (Core Ring) | Benzylic Protons ( |
| 4-(Benzyloxy)-3,5-diiodobenzaldehyde | ~9.8 ppm (s, 1H) | ~8.3 ppm (s, 2H) [Symmetry Confirmed] | ~5.1 ppm (s, 2H) |
| 4-(Benzyloxy)-3-iodobenzaldehyde | ~9.8 ppm (s, 1H) | ~8.3 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H) | ~5.2 ppm (s, 2H) |
Note: The collapse of the complex aromatic splitting pattern into a single singlet at ~8.3 ppm is the definitive proof of 3,5-diiodo isomeric purity.
References
-
Emmanuvel, L., Shukla, R. K., Sudalai, A., Gurunath, S., & Sivaram, S. (2006). NaIO4/KI/NaCl: A New Reagent System for Iodination of Activated Aromatics Through in situ Generation of Iodine Monochloride. Tetrahedron Letters, 47(28), 4793-4796. URL:[Link]
-
Accela ChemBio. Product Catalog: 4-(benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3). URL:[Link]
-
Haibach, H., & Endocrinology Editorial Board. (1969). Enzymic Pathway for Thyroxine Synthesis Through p-Hydroxy-3,5-diiodophenylpyruvic Acid. Endocrinology, 85(3), 542–551. URL:[Link]
-
Simon, E., et al. (2018). Biosensor discovery of thyroxine transport disrupting chemicals. ResearchGate. URL:[Link]
Sources
- 1. N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
Applications of iodinated aromatic aldehydes in medicinal chemistry
The Strategic Role of Iodinated Aromatic Aldehydes in Medicinal Chemistry: From Halogen Bonding to Radiotheranostics
Executive Summary
In the landscape of medicinal chemistry, iodinated aromatic aldehydes—such as 2-iodobenzaldehyde and its derivatives—occupy a highly privileged chemical space. As a Senior Application Scientist, I frequently leverage these molecules not merely as passive structural motifs, but as highly reactive, bifunctional programmable hubs. Their utility spans three distinct pillars of drug development: (1) acting as potent halogen bond (XB) donors to enhance target affinity, (2) serving as orthogonal cross-coupling precursors for the synthesis of complex heterocycles, and (3) functioning as versatile radiolabeling synthons for theranostic applications. This technical guide deconstructs the causality behind their reactivity and provides field-proven, self-validating protocols for their application.
Pillar I: The Mechanistic Power of Halogen Bonding (XB)
Historically, halogens in drug design were viewed strictly as hydrophobic moieties or Lewis bases. However, the paradigm has shifted toward exploiting the σ-hole —a positively charged region on the distal axis of the carbon-halogen bond caused by the anisotropy of electron density[1].
Causality of Iodine's Superiority: Why is iodine the premier choice for halogen bonding? The strength of a halogen bond is directly proportional to the polarizability of the halogen atom. Iodine, being the largest stable halogen, possesses a highly diffuse electron cloud. When attached to an electron-withdrawing aromatic ring (such as a benzaldehyde core), the electron density is pulled away from the iodine, creating an intensely positive σ-hole[2]. This allows the iodine atom to act as a potent Lewis acid, forming highly directional (~180°) non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in protein backbones)[3].
Table 1: Comparative Halogen Bond Complex Formation Energies (R-X···O=C)
| Halogen Donor | Estimated Bond Energy (kJ/mol) | Polarizability | σ-Hole Intensity |
|---|---|---|---|
| Chlorine (Cl) | 5.4 – 7.5 | Low | Weak |
| Bromine (Br) | 9.0 – 12.1 | Moderate | Moderate |
| Iodine (I) | 14.2 – 17.6 | High | Strong |
Data derived from MP2/TZVPP level calculations of halobenzene contacts[1].
Figure 1: Mechanistic basis of halogen bonding driven by the iodine sigma-hole.
Pillar II: Bifunctional Scaffolds for Complex Heterocycle Synthesis
In synthetic medicinal chemistry, ortho-iodobenzaldehyde is an invaluable precursor for transition metal-catalyzed Domino and tandem reactions[4].
Causality of Orthogonal Reactivity: The power of o-iodobenzaldehyde lies in its dual, orthogonal reactivity. The carbon-iodine (C–I) bond is exceptionally weak, making it highly susceptible to oxidative addition by Palladium(0) catalysts[5]. Simultaneously, the adjacent aldehyde group provides an electrophilic carbon primed for nucleophilic attack (e.g., imine formation via amines). Because these reactive sites are adjacent (ortho), they facilitate rapid intramolecular cyclization following intermolecular coupling. This thermodynamic cascade drives the formation of privileged pharmacophores, such as quinazolinones, indenes, and indanones, in a single operational step[6].
Figure 2: Bifunctional reactivity of o-iodobenzaldehyde in Pd-catalyzed cyclizations.
Pillar III: Radiotheranostics and Bioconjugation
Iodinated aromatic aldehydes are critical in the development of radiopharmaceuticals for oncology and neurology[7]. By substituting stable iodine-127 with radioactive isotopes, these molecules become powerful tools for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.
Causality of Chemoselective Oxime Ligation: Direct electrophilic radioiodination of proteins often damages sensitive residues (like tyrosine) and requires harsh oxidants[7]. Instead, radioiodinated benzaldehydes can be conjugated to aminooxy-functionalized peptides via chemoselective oxime ligation[8]. The causality here relies on pH control: at pH 2.5–3.0, standard amine side chains (e.g., lysine) are fully protonated and unreactive. However, the aminooxy group benefits from the "alpha-effect" (repulsion between adjacent lone pairs), which raises its ground-state energy and maintains its nucleophilicity even at low pH. This ensures 100% regioselective conjugation without compromising the biological vector.
Table 2: Iodine Radioisotopes in Nuclear Medicine
| Isotope | Half-Life | Primary Emission | Clinical / Research Application |
|---|---|---|---|
| Iodine-123 | 13.2 h | Gamma (159 keV) | SPECT imaging, diagnostic dosimetry |
| Iodine-124 | 4.18 d | Positron (β+) | PET imaging, long-term tracking |
| Iodine-125 | 59.4 d | Auger electron | In vitro assays, targeted Auger therapy |
| Iodine-131 | 8.02 d | Beta (β-) / Gamma | Targeted radiotherapy, theranostics |
Standardized Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Pd-Catalyzed Domino Cyclization of o-Iodobenzaldehyde
Objective: Synthesis of functionalized indenes/indanones via Morita-Baylis-Hillman (MBH) adducts.
-
Reagent Assembly: In an oven-dried Schlenk tube, combine o-iodobenzaldehyde (1.0 equiv), the desired MBH alcohol (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (20 mol%), and Na₂CO₃ (2.0 equiv).
-
Solvent & Atmosphere: Add anhydrous Dioxane (0.2 M). Evacuate and backfill the tube with dry Nitrogen three times. Causality: Nitrogen prevents the premature oxidation of the Pd(0) active species, while the bulky P(o-Tol)₃ ligand accelerates reductive elimination.
-
Reaction Execution: Heat the mixture to 120 °C for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 4:1).
-
Self-Validation & Isolation: Quench with water, extract with EtOAc, and concentrate. Validate the success of the cyclization via ¹H-NMR: the disappearance of the characteristic aldehyde proton peak (~9.8–10.2 ppm) and the emergence of the heterocyclic core signals confirm ring closure[6].
Protocol B: Chemoselective Radioiodination via Oxime Ligation
Objective: High-yield radiolabeling of targeting peptides using 4-[¹²⁵I]iodobenzaldehyde.
-
Vector Preparation: Synthesize the targeting peptide with an N-terminal aminooxyacetic acid (Aoa) modification via standard solid-phase peptide synthesis.
-
Conjugation: Dissolve the Aoa-peptide (0.5 mM) in a mixture of H₂O/MeOH (10:40 v/v). Adjust the pH to 2.5 using 0.1% TFA. Causality: The acidic pH protonates the aldehyde, increasing its electrophilicity, while strictly preventing off-target lysine conjugation.
-
Radiolabeling: Add 4-[¹²⁵I]iodobenzaldehyde. Heat the reaction to 60 °C for 15–30 minutes[8].
-
Self-Validation: Analyze the reaction mixture via Radio-RP-HPLC. The successful reaction is validated by the disappearance of the lipophilic 4-[¹²⁵I]iodobenzaldehyde peak and the appearance of a new, highly specific radioactive peak corresponding to the oxime-conjugated peptide. Confirm structural identity by running a cold (¹²⁷I) standard analyzed by ESI-MS.
References
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. National Institutes of Health (NIH).[Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link]
- CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
-
A Potential Group of Halogen Bond Donors in a Rational Drug Design. National Institutes of Health (NIH).[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).[Link]
-
Radiohalogenated Compounds for Tumor Targeting : Synthesis and Radiolabeling. DiVA Portal.[Link]
-
Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease. Royal Society of Chemistry.[Link]
-
Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18 F-Labeled RGD and Octreotide Analogs. Journal of Nuclear Medicine.[Link]
-
Palladium Catalyzed Annulation of Morita‐Baylis‐Hillman Adducts: Synthesis of Indene and Indanone Derivatives. ResearchGate.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiohalogenated Compounds for Tumor Targeting : Synthesis and Radiolabeling [diva-portal.org]
- 8. Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18F-Labeled RGD and Octreotide Analogs | Journal of Nuclear Medicine [jnm.snmjournals.org]
Methodological & Application
Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde from 4-hydroxy-3,5-diiodobenzaldehyde
Abstract & Strategic Significance
This application note details the optimized protocol for synthesizing 4-(benzyloxy)-3,5-diiodobenzaldehyde from 4-hydroxy-3,5-diiodobenzaldehyde . This transformation is a critical intermediate step in the synthesis of thyromimetics (e.g., thyroid hormone analogs like Levothyroxine and Eprotirome) and advanced polymer precursors.
The core challenge in this synthesis is the steric hindrance imposed by the two bulky iodine atoms at the ortho positions (3,5-positions) relative to the phenolic hydroxyl group. Standard Williamson ether synthesis conditions often result in sluggish kinetics or incomplete conversion. This guide presents a modified protocol using a polar aprotic solvent system and thermal activation to overcome the steric energy barrier while suppressing side reactions like Cannizzaro disproportionation.
Retrosynthetic & Mechanistic Analysis
The Challenge: The "Ortho-Iodo" Effect
In a standard
Reaction Scheme
The synthesis utilizes Potassium Carbonate (
Caption: Figure 1. Reaction scheme for the O-benzylation of 3,5-diiodo-4-hydroxybenzaldehyde.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Attribute |
| 4-Hydroxy-3,5-diiodobenzaldehyde | 373.91 | 1.0 | Substrate | Dry, free of iodine |
| Benzyl Bromide | 171.04 | 1.2 - 1.5 | Electrophile | Lachrymator, fresh |
| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base | Anhydrous, finely ground |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous (<0.1% |
| Ethyl Acetate / Hexane | - | N/A | Workup | HPLC Grade |
Step-by-Step Methodology
Step 1: Phenoxide Formation (The "Activation" Phase)
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon.[6] -
Dissolution: Charge the RBF with 4-hydroxy-3,5-diiodobenzaldehyde (10.0 g, 26.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Note: The solution will likely be yellow/orange.
-
-
Deprotonation: Add anhydrous
(7.4 g, 53.5 mmol, 2.0 equiv) in a single portion. -
Aging: Stir the suspension at room temperature for 30 minutes.
-
Why? This allows the base to deprotonate the acidic phenol before the electrophile is introduced, ensuring the nucleophile is ready. You may observe a color shift to a deeper red/orange, indicating phenoxide formation.
-
Step 2: Alkylation (The "Substitution" Phase)
-
Addition: Add Benzyl Bromide (4.8 mL, ~40 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Caution: Benzyl bromide is a potent lachrymator.[7] Work in a fume hood.
-
-
Thermal Initiation: Heat the reaction mixture to 60–70°C .
-
Critical Parameter: Do not exceed 90°C. Higher temperatures can degrade the aldehyde or cause benzyl bromide polymerization.
-
-
Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexane).
-
Endpoint: The starting material (
~0.[2]3) should disappear, and a new, less polar spot ( ~0.7) should appear. Typical reaction time is 3–5 hours .
-
Step 3: Workup & Isolation
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice-Cold Water (300 mL) with vigorous stirring.
-
Precipitation: The product is hydrophobic and will precipitate as an off-white to pale yellow solid. Stir for 15 minutes to break up clumps.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts (
, ). -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 4: Purification (Recrystallization) [8][9]
-
Dissolve the crude solid in a minimum amount of boiling Ethanol or Ethyl Acetate/Hexane (1:3) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals.
-
Target Yield: 85–92%.
-
Appearance: White to pale cream needles.
-
Quality Control & Characterization
Expected Analytical Data
-
Melting Point: High melting solid (Expect >160°C; analogous mono-iodo is 164°C [1]).
-
1H NMR (400 MHz,
):- 9.85 ppm (s, 1H, -CH O)[8]
- 8.30 ppm (s, 2H, Ar-H ortho to CHO) – Key identifier of symmetry.
- 7.35–7.50 ppm (m, 5H, Ph -CH2-)
- 5.15 ppm (s, 2H, -O-CH 2-Ph) – Diagnostic benzylic peak.
Workflow Visualization
Caption: Figure 2.[10] Downstream processing workflow for isolation and purification.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance prevents attack.[3] | Upgrade Base: Switch from |
| Dark Product Color | Iodine liberation or oxidation. | Add a pinch of Sodium Thiosulfate ( |
| Sticky/Oily Product | Residual DMF. | DMF is hard to remove. Wash the solid cake with 5% aqueous LiCl or simply increase water volume during precipitation. Recrystallization is mandatory. |
| Low Yield | Hydrolysis of Benzyl Bromide. | Ensure reagents are dry. Water competes with the phenoxide for the benzyl bromide, forming benzyl alcohol. |
Safety & Handling
-
Benzyl Bromide: Severe lachrymator and skin irritant. Use only in a functioning fume hood. Neutralize spills with aqueous ammonia.
-
Iodinated Compounds: Organo-iodides can be light-sensitive. Store the product in amber vials.
-
Waste: Segregate halogenated organic waste.
References
-
Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde. (Accessed via Vertex AI Search). 5
-
BenchChem. Optimization of reaction conditions for benzylation of sterically hindered phenols.3[1]
-
NCATS Inxight Drugs. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde (Impurity Profile).11
-
ChemBK. Properties of 4-Hydroxy-3,5-diiodobenzaldehyde.12
-
BenchChem. Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzaldehyde.6
Sources
- 1. rsc.org [rsc.org]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE [drugs.ncats.io]
- 12. chembk.com [chembk.com]
Reagents for synthesizing 4-(Benzyloxy)-3,5-diiodobenzaldehyde
This Application Note provides a scientifically rigorous guide for the synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3).[1] This protocol is designed for research applications requiring high-purity intermediates for medicinal chemistry or materials science.[1]
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-(Benzyloxy)-3,5-diiodobenzaldehyde Primary Application: Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), thyromimetic agents, and proteolysis targeting chimeras (PROTACs).[1]
Synthetic Strategy: The synthesis follows a linear, two-step pathway starting from commercially available 4-hydroxybenzaldehyde .[1]
-
Electrophilic Aromatic Substitution: Regioselective bis-iodination at the 3- and 5-positions using Iodine (
) and Potassium Iodide ( ) in aqueous ammonia or acidic media.[1] -
Williamson Ether Synthesis:
-Alkylation of the sterically hindered phenolic hydroxyl group with benzyl bromide under basic conditions.
Critical Considerations:
-
Steric Hindrance: The bulky iodine atoms at the 3,5-positions create significant steric shielding around the phenolic oxygen, reducing its nucleophilicity. Stronger bases (e.g.,
in DMF) and elevated temperatures are often required compared to unhindered phenols.[1] -
Regioselectivity: The para-directing hydroxyl group ensures iodination occurs exclusively at the ortho-positions (3 and 5), avoiding the need for complex isomer separation.[1]
Part 2: Visual Reaction Pathway
Caption: Linear synthetic pathway transforming 4-hydroxybenzaldehyde to the target ether via regioselective iodination and nucleophilic substitution.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde
This step utilizes a "green" iodination protocol using
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Hydroxybenzaldehyde | 1.0 | Substrate |
| Iodine (
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in 25% aqueous ammonia (20 mL). The solution will turn yellow due to phenoxide formation.[1]
-
Reagent Preparation: Separately, dissolve Iodine (22 mmol) and Potassium Iodide (25 mmol) in water (10 mL).
-
Addition: Add the Iodine/KI solution dropwise to the stirred aldehyde solution at room temperature over 30 minutes. Note: The color will transition from yellow to dark brown/red.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).[1][3] The diiodo product is significantly less polar than the starting material.[1]
-
Workup:
-
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.[1]
Step 2: Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
The steric bulk of the two ortho-iodine atoms makes the phenolic oxygen less accessible.[1] Therefore, using a polar aprotic solvent (DMF) and heat is recommended over weaker conditions (e.g., Acetone/Reflux) to ensure complete conversion.[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3,5-Diiodo-4-hydroxybenzaldehyde | 1.0 | Substrate |
| Benzyl Bromide | 1.2 | Electrophile |
| Potassium Carbonate (
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Deprotonation: Add 3,5-diiodo-4-hydroxybenzaldehyde (5 mmol) and anhydrous
(10 mmol) to dry DMF (10 mL). Stir at room temperature for 15 minutes. The mixture may turn bright yellow (phenoxide anion).[1] -
Alkylation: Add Benzyl Bromide (6 mmol) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60–80 °C for 3–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The product will have a high
value (approx 0.7–0.[1]8) compared to the intermediate. -
Workup:
-
Purification:
-
If solid precipitated: Filter and wash with water and cold hexanes.[1]
-
Recrystallize from Ethanol or purify via flash column chromatography (Silica; Hexane:EtOAc 9:1).[1]
-
Expected Yield: 90–95%
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: ~164–165 °C (Analogous benzyloxy-iodo compounds often melt in this range; verify experimentally) [2].[1]
-
Part 4: Analytical Data Summary
| Property | Specification | Method of Verification |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Molecular Weight | 464.04 g/mol | Mass Spectrometry (ESI+) |
| 1H NMR (CDCl3) | Diagnostic Singlet at ~8.3 ppm (H-2,[2][5]6) confirms symmetry.[1] | |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Solubility Test |
Part 5: Troubleshooting & Safety
Safety Profile:
-
Benzyl Bromide: Potent lachrymator.[1] Handle only in a functioning fume hood.
-
Waste: All iodine-containing waste must be segregated from general organic waste to prevent formation of explosive azides if mixed with incompatible nitrogen sources in waste streams (though unlikely here, standard halogenated waste protocols apply).[1]
Common Pitfalls:
-
Incomplete Iodination: If mono-iodinated product is observed (lower melting point), re-subject the crude material to the reaction conditions with fresh Iodine/KI.[1]
-
"Oiling Out" in Step 2: If the product forms a sticky oil upon pouring into water, it likely contains residual DMF. Dissolve in EtOAc and wash thoroughly with water (3-4 times) to remove DMF before drying.[1]
References
-
Royal Society of Chemistry. Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde (Analogous Protocol).[1] RSC Advances, Supp.[1] Info. Retrieved from [Link]
-
Accela ChemBio. Product Entry: 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS 591210-34-3).[1][6] Retrieved from [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: Strategic Utilization of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in Diversity-Oriented Synthesis
Executive Summary & Chemical Profile[1][2][3]
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a high-value "linchpin" intermediate, primarily utilized in the synthesis of thyromimetics (thyroid hormone analogs), functional materials, and complex biaryls. Its structural uniqueness lies in the 3,5-diiodo motif , which serves as a dual handle for Palladium-catalyzed cross-coupling, flanking a protected phenol.
This guide provides a rigorous technical framework for utilizing this scaffold. Unlike simple building blocks, the steric congestion at the 3,5-positions and the electronic push-pull nature of the aldehyde (electron-withdrawing) and the benzyloxy group (electron-donating) require specific handling to maximize yield and selectivity.
Chemical Profile
| Property | Specification | Critical Note |
| CAS | 69240-57-9 (Analogous) | Note: Often indexed as the phenol precursor (1948-40-9) before protection. |
| Formula | C₁₄H₁₀I₂O₂ | High molecular weight due to iodine content. |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation). Store in amber vials. |
| Solubility | DMSO, DMF, THF, CH₂Cl₂ | Poor solubility in alcohols/water; requires co-solvents for coupling. |
| Reactivity | Electrophilic (Aldehyde), Oxidative Addition (C-I bond) | The C-I bond is weak/reactive; prone to homo-coupling if catalyst is too active. |
Synthetic Pathways & Logic
The utility of this molecule stems from its ability to undergo divergent functionalization . The core workflow involves constructing the scaffold, followed by selective metal-catalyzed coupling.
Mechanistic Insight: The "Symmetry Challenge"
The molecule is
-
Challenge: Controlling Mono- vs. Bis-coupling.
-
Solution: Since the electronic difference between the starting material and the mono-coupled product is minimal, stoichiometric control is the only reliable method for desymmetrization.
Workflow Visualization
The following diagram illustrates the synthesis of the scaffold and its downstream divergence into symmetric and asymmetric derivatives.
Figure 1: Synthesis workflow from commodity starting materials to the diiodo-scaffold and divergent coupling paths.
Experimental Protocols
Protocol A: Scaffold Synthesis (Iodination & Protection)
Rationale: Direct iodination of the benzaldehyde is more regioselective than iodinating the protected ether due to the directing effect of the free phenol.
Step 1: Iodination
-
Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in MeOH (100 mL) and 25% NH₄OH (100 mL).
-
Add a solution of Iodine (I₂) (41.6 g, 2.0 eq) and KI (54.0 g) in water (100 mL) dropwise over 1 hour at 0°C.
-
Expert Tip: Slow addition prevents the "iodine shock" that causes polymerization.
-
-
Stir at room temperature for 12 hours.
-
Acidify with HCl (2N) to pH 2. The product, 3,5-diiodo-4-hydroxybenzaldehyde, will precipitate as a solid.
-
Filter and wash with water and cold thiosulfate solution (to remove excess iodine).
Step 2: O-Benzylation (Protection)
-
Suspend the dried diiodo-phenol intermediate (10.0 g, 26.7 mmol) in DMF (50 mL).
-
Add K₂CO₃ (5.5 g, 1.5 eq). Stir for 15 mins to form the phenoxide (color change observed).
-
Add Benzyl Bromide (BnBr) (3.5 mL, 1.1 eq) dropwise.
-
Heat to 60°C for 4 hours.
-
Self-Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting phenol (polar, streaks) should disappear; the product (non-polar, distinct spot) appears.
-
-
Workup: Pour into ice water (300 mL). The product precipitates.[1] Filter, wash with water, and recrystallize from Ethanol.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling[4]
This protocol addresses the Bis-arylation (common for Thyromimetics like GC-1 analogs).
Reagents:
-
Scaffold: 1.0 equiv
-
Aryl Boronic Acid: 2.5 equiv (Excess required to drive reaction to completion)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Procedure:
-
Degas solvents with Nitrogen/Argon for 30 minutes. Oxygen is the enemy of this catalytic cycle.
-
Charge a reaction flask with the Scaffold (1 mmol), Boronic Acid (2.5 mmol), and Catalyst (0.05 mmol).
-
Add the degassed solvent mixture (10 mL) and aqueous base (2 mL).
-
Reflux at 90°C for 12-16 hours.
-
Monitor: TLC should show a single new fluorescent spot. If a lower Rf spot persists (mono-coupled intermediate), add 0.5 eq more boronic acid and continue heating.
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (SiO₂).
Case Study: Thyromimetic Analogs
The 3,5-diiodo pattern mimics the structure of Thyroxine (T4).[3] By coupling 4-hydroxyphenyl boronic acids to this scaffold, researchers synthesize Sobetirome (GC-1) analogs.
Critical Pathway:
-
Coupling: React 4-(Benzyloxy)-3,5-diiodobenzaldehyde with 4-methoxyphenylboronic acid.
-
Deprotection: The benzyl group is removed via Hydrogenation (H₂, Pd/C).
-
Note: Standard hydrogenation conditions (H₂, Pd/C) can sometimes causing de-iodination (stripping the iodine atoms).
-
Expert Fix: Use BCl₃ or BBr₃ at -78°C for deprotection to preserve the iodine atoms on the ring.
-
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| De-iodination | Pd-catalyzed reduction | Use anhydrous solvents; Avoid formate/alcohol hydrogen sources if possible. Switch to Pd(dppf)Cl₂.[4] |
| Incomplete Bis-Coupling | Steric hindrance | Increase temperature to 110°C (switch solvent to Dioxane). Increase catalyst load to 10 mol%. |
| Aldehyde Oxidation | Air exposure during workup | Perform workup quickly; store crude under N₂. If oxidized to acid, re-methylate or reduce immediately. |
| Low Solubility | Lipophilic nature of di-iodide | Do not use pure Ethanol. Use DMF or Toluene/Dioxane mixtures. |
Visualizing Selectivity Logic
When attempting Mono-coupling (to create asymmetric 3,5-substituted systems), the statistics dictate the yield.
Figure 2: Statistical distribution during controlled mono-coupling. Limiting the nucleophile (boronic acid) is required to maximize the mono-product, necessitating chromatographic separation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71586788, 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde.[5] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for C-C coupling).
- Scanlan, T. S., et al. (1998). Selective thyromimetics: Tissue-selective thyroid hormone agonists. (Context for GC-1/Sobetirome synthesis utilizing 3,5-diiodo scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde | 69240-57-9 | Benchchem [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Introduction: The Strategic Importance of Substituted Biaryl Aldehydes
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. The synthesis of complex biaryl structures, particularly those bearing functional handles like aldehydes, is of paramount importance for the development of novel therapeutics, molecular probes, and organic electronic materials. 4-(Benzyloxy)-3,5-diiodobenzaldehyde is a key synthetic intermediate, poised for the selective introduction of aryl or heteroaryl substituents via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of two ortho-iodine atoms offers the potential for sequential or dual coupling, enabling the construction of sterically hindered and electronically diverse tri-aryl systems. This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions with this versatile building block.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[3][4] The reaction is lauded for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[6][7] For 4-(Benzyloxy)-3,5-diiodobenzaldehyde, this initial step is highly favorable due to the high reactivity of the carbon-iodine bond.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[3][6] A base is crucial for this step, as it activates the boronic acid, forming a more nucleophilic boronate species which facilitates the ligand exchange on the palladium complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Visualizing the Catalytic Cycle
Caption: Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Monosubstitution with Phenylboronic Acid using Pd(PPh₃)₄
This protocol is a classic approach suitable for initial screening and for achieving selective monosubstitution.
-
Materials:
-
4-(Benzyloxy)-3,5-diiodobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Benzyloxy)-3,5-diiodobenzaldehyde, phenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(benzyloxy)-3-iodo-5-phenylbenzaldehyde.
-
Protocol 2: Double Substitution with an Electron-Rich Boronic Acid using a Buchwald Ligand
This protocol employs a more active catalyst system, which is often necessary for achieving double coupling, especially with more challenging boronic acids.
-
Materials:
-
4-(Benzyloxy)-3,5-diiodobenzaldehyde (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (2.5 mmol, 2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk tube, combine 4-(Benzyloxy)-3,5-diiodobenzaldehyde, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate. This may require a longer reaction time (24-48 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired 4-(benzyloxy)-3,5-bis(4-methoxyphenyl)benzaldehyde.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), or using a stronger base like K₃PO₄ or Cs₂CO₃. [7][10]Ensure that the solvents are adequately degassed, as oxygen can deactivate the palladium catalyst.
-
Incomplete Conversion (for Double Coupling): Achieving the second coupling can be challenging due to increased steric hindrance. Higher temperatures, longer reaction times, and a higher excess of the boronic acid and base may be required.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess (1.1-1.2 equivalents) of the boronic acid for monosubstitution can help mitigate this. Ensure the Pd(0) source is of good quality.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a competing pathway. Using anhydrous solvents (if compatible with the base) or using boronic esters (like pinacol esters) can sometimes reduce this side reaction. [11]
Conclusion
The Suzuki-Miyaura coupling of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is a versatile and powerful method for the synthesis of complex tri-aryl scaffolds. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve both selective monosubstitution and complete disubstitution. The protocols and guidelines presented herein provide a robust starting point for the successful application of this important transformation in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(23), 4544-4568.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Myers, A. The Suzuki Reaction. [Online] Available at: [Link]
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.
-
ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Online] Available at: [Link]
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Preparation of pharmaceutical derivatives from 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Application Note: Preparation and Utilization of Pharmaceutical Derivatives from 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Executive Summary
The synthesis of thyromimetics—specifically Thyroid Hormone Receptor beta (TRβ) agonists used in the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and dyslipidemia—relies heavily on the precise manipulation of heavily halogenated phenolic compounds. As a Senior Application Scientist, I frequently utilize 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3) as a critical building block. This application note details the mechanistic causality behind its design, self-validating experimental protocols for its derivatization, and orthogonal deprotection strategies required to preserve its delicate diiodo core [1].
Mechanistic Rationale: The Necessity of Benzyl Protection
The 3,5-diiodophenol motif is a non-negotiable pharmacophore for binding to the hydrophobic pocket of the TRβ ligand-binding domain [3]. However, the extreme electron-withdrawing nature of the two ortho-iodine atoms drastically lowers the pKa of the phenolic hydroxyl group to approximately 6.5.
The Causality of Experimental Choices: If one attempts a nucleophilic addition (e.g., a Grignard or organolithium reaction) directly on 4-hydroxy-3,5-diiodobenzaldehyde, the unprotected phenol acts as a strong acid. It rapidly protonates and quenches the organometallic reagent, halting the desired carbon-carbon bond formation at the formyl group. By installing a benzyl ether protecting group, we mask this acidic proton. The resulting 4-(benzyloxy)-3,5-diiodobenzaldehyde is rendered inert to basic quenching, allowing clean, high-yielding nucleophilic additions to the aldehyde to form the diarylmethane cores characteristic of drugs like Sobetirome (GC-1) [1].
Physicochemical & Analytical Data
To ensure rigorous analytical tracking during synthesis, the quantitative physicochemical parameters of the starting material are summarized below.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
| Property | Value |
| CAS Registry Number | 591210-34-3 |
| Molecular Formula | C₁₄H₁₀I₂O₂ |
| Molecular Weight | 464.04 g/mol |
| Exact Mass | 463.8770 g/mol |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
| 1H-NMR Key Signals (CDCl₃) | ~9.8 ppm (s, 1H, CHO), ~5.1 ppm (s, 2H, -OCH₂Ph) |
Strategic Deprotection: Preserving the Diiodo Core
Following the successful derivatization of the aldehyde, the benzyl group must be removed to unmask the active phenol. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) is strictly prohibited here, as it will rapidly hydrodehalogenate the aryl iodides, destroying the pharmacophore [2]. We must employ chemoselective Lewis acid or strong acid cleavage.
Table 2: Comparative Deprotection Strategies for Iodinated Benzyl Ethers
| Reagent System | Mechanism | Chemoselectivity (Iodine Retention) | Expected Yield |
| Pd/C, H₂ (1 atm) | Catalytic Hydrogenation | Poor (Complete Hydrodeiodination) | < 5% (Target Phenol) |
| BBr₃, DCM (-78 °C) | Lewis Acid Cleavage | Excellent (No Dehalogenation) | 85 - 95% |
| TFA, Thioanisole | Acidic Cation Scavenging | Good (No Dehalogenation) | 70 - 85% |
| TMSI, MeCN | Silyl Ether Intermediate | Excellent (No Dehalogenation) | 80 - 90% |
Experimental Methodologies (Self-Validating Protocols)
Every protocol described below is designed as a self-validating system, incorporating specific analytical checkpoints to guarantee experimental integrity before proceeding to the next step.
Protocol A: Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
-
Initiation: Dissolve 4-hydroxy-3,5-diiodobenzaldehyde (10.0 g, 26.7 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.
-
Base Addition: Add anhydrous K₂CO₃ (7.38 g, 53.4 mmol). Stir for 15 minutes at room temperature to form the phenoxide.
-
Alkylation: Dropwise add benzyl bromide (3.5 mL, 29.4 mmol). Elevate the temperature to 60 °C and stir for 4 hours.
-
Workup: Cool to room temperature, quench with ice water (300 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show the disappearance of the starting material (Rf ~0.2) and the emergence of a new, less polar spot (Rf ~0.6). ¹H-NMR must confirm the presence of the benzyl -CH₂- singlet at ~5.1 ppm.
Protocol B: Nucleophilic Addition (Aryl Grignard)
-
Preparation: Dissolve 4-(benzyloxy)-3,5-diiodobenzaldehyde (5.0 g, 10.8 mmol) in anhydrous THF (50 mL) and cool to -78 °C under argon.
-
Addition: Slowly add the desired arylmagnesium bromide (1.2 M in THF, 10.8 mL, 13.0 mmol) via syringe pump over 30 minutes to prevent localized heating.
-
Propagation: Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quenching: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc, dry, and purify via flash chromatography.
-
Analytical Validation Checkpoint: The reaction is validated by the complete disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new carbinol methine proton (~5.8–6.0 ppm) in the ¹H-NMR spectrum. IR spectroscopy will confirm the loss of the C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Protocol C: Chemoselective Debenzylation using BBr₃
-
Initiation: Dissolve the benzyl-protected diarylcarbinol intermediate (2.0 g) in anhydrous DCM (40 mL) and cool to -78 °C.
-
Cleavage: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 equivalents) dropwise. The solution will typically turn a deep reddish-brown.
-
Maturation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
-
Quenching: Quench strictly at 0 °C by the highly controlled, dropwise addition of MeOH (10 mL) to destroy excess BBr₃, followed by water. Extract with DCM.
-
Analytical Validation Checkpoint: MS (ESI-) must show the exact mass of the debenzylated phenol [M-H]⁻ with the characteristic isotopic pattern of two iodine atoms, confirming that hydrodeiodination did not occur. ¹H-NMR will show the complete absence of the aromatic benzyl protons (7.3–7.5 ppm).
Synthetic and Biological Workflow Visualization
Figure 1: Synthetic workflow and biological pathway of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
References
-
Title: New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Discovery and Preclinical Profile of ALG-055009, a Potent and Selective Thyroid Hormone Receptor Beta (THR-β) Agonist for the Treatment of MASH Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Application Notes & Protocols for Sonogashira Coupling of Diiodobenzaldehyde Derivatives
Introduction: The Strategic Importance of Diiodobenzaldehyde Derivatives in Synthesis
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3][4] Diiodobenzaldehyde derivatives, featuring two reactive iodine atoms and a versatile aldehyde functional group, represent a particularly valuable class of substrates for this reaction. The differential reactivity of the two carbon-iodine bonds allows for selective and sequential couplings, providing a strategic pathway to construct unsymmetrical and highly functionalized aromatic scaffolds. This guide provides an in-depth exploration of Sonogashira coupling protocols involving diiodobenzaldehyde derivatives, offering both foundational knowledge and practical, field-proven methodologies for researchers, scientists, and professionals in drug development.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A thorough understanding of the Sonogashira coupling mechanism is paramount for successful protocol development and troubleshooting. The reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]
The Palladium Cycle:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.[1][2] This is often the rate-determining step.[2]
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.
-
Reductive Elimination: The final coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Acidification and Deprotonation: In the presence of a base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[1] This intermediate is key for transferring the alkyne to the palladium catalyst.[1]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) products, which can be promoted by the presence of copper and oxygen.[2][6][7]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Strategic Considerations for Diiodobenzaldehyde Derivatives: Achieving Selectivity
The presence of two iodine atoms on the benzaldehyde ring introduces the challenge and opportunity of regioselectivity. The relative reactivity of the two C-I bonds is influenced by both steric and electronic factors.[8] Generally, the less sterically hindered iodine atom will react preferentially.[8] This inherent difference in reactivity can be exploited to perform sequential couplings.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Iodine atoms ortho to the aldehyde group are generally more sterically encumbered than those in the meta or para positions.
-
Electronic Effects: The electron-withdrawing nature of the aldehyde group can influence the electron density at the different carbon-iodine bonds, affecting their reactivity.
-
Catalyst and Ligand Choice: The size and electronic properties of the ligands on the palladium catalyst can play a crucial role in controlling which C-I bond is activated.[8]
By carefully controlling reaction conditions such as temperature and reaction time, it is often possible to achieve selective mono-alkynylation, leaving the second iodine atom available for a subsequent, different cross-coupling reaction.[2] This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrical molecules.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing Sonogashira couplings with diiodobenzaldehyde derivatives. These should be considered as robust starting points, with the understanding that optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Mono-alkynylation of 2,4-Diiodobenzaldehyde
This protocol is designed to favor the selective reaction at the less sterically hindered 4-position.
Materials:
-
2,4-Diiodobenzaldehyde
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-diiodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF and anhydrous toluene (1:1 mixture) to dissolve the solids. Then, add freshly distilled triethylamine (2.5 eq).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the mono-alkynylated product.
Causality Behind Experimental Choices:
-
Low Catalyst Loading: The use of a relatively low palladium catalyst loading helps to control the reaction rate and improve selectivity.
-
Room Temperature: Performing the reaction at room temperature favors the kinetically controlled reaction at the more reactive C-I bond.[2]
-
Slow Alkyne Addition: The slow addition of the alkyne helps to maintain a low concentration of the copper acetylide, which can minimize the formation of homocoupled byproducts.[9]
Protocol 2: Double Sonogashira Coupling of 3,5-Diiodobenzaldehyde
This protocol is designed for the exhaustive double alkynylation of the diiodobenzaldehyde.
Materials:
-
3,5-Diiodobenzaldehyde
-
Terminal Alkyne (e.g., Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-diiodobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and diisopropylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material and mono-alkynylated intermediate.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired di-alkynylated product.
Causality Behind Experimental Choices:
-
Higher Catalyst Loading and Temperature: Increased catalyst loading and elevated temperatures are employed to drive the reaction to completion and overcome the potentially lower reactivity of the second C-I bond after the first coupling.
-
Excess Alkyne: A stoichiometric excess of the alkyne ensures that both iodine atoms are substituted.
-
DMF as Solvent: DMF is a polar aprotic solvent that can help to dissolve the reactants and facilitate the reaction at higher temperatures.[10]
Caption: Workflow for selective mono- vs. double-Sonogashira coupling of diiodobenzaldehydes.
Data Summary and Comparison
| Parameter | Protocol 1: Mono-alkynylation | Protocol 2: Double-alkynylation | Rationale |
| Diiodobenzaldehyde Isomer | 2,4-Diiodobenzaldehyde | 3,5-Diiodobenzaldehyde | Exploiting steric/electronic differences vs. symmetrical reactivity. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Lower loading for selectivity; higher for driving to completion. |
| Copper Co-catalyst | CuI (4 mol%) | CuI (10 mol%) | Proportional increase with palladium catalyst. |
| Base | Triethylamine | Diisopropylamine | Choice of amine can influence reaction rate and solubility. |
| Solvent | THF/Toluene | DMF | Higher boiling point solvent for elevated temperatures. |
| Temperature | Room Temperature | 60-80 °C | Lower temperature for kinetic control; higher for thermodynamic product. |
| Alkyne Stoichiometry | 1.1 equivalents | 2.5 equivalents | Slight excess for mono-coupling; larger excess for double coupling. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | - Inactive catalyst (oxidized Pd or Cu)- Impure or wet solvents/reagents- Insufficiently basic conditions | - Use fresh, high-purity catalysts.[9]- Ensure all solvents and the amine base are anhydrous and degassed.[9]- Use a stronger base or ensure the current base is pure. |
| Excessive Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper co-catalyst | - Ensure a strictly inert atmosphere throughout the reaction.[9]- Reduce the loading of the copper co-catalyst.[9]- Add the terminal alkyne slowly to the reaction mixture.[9]- Consider a copper-free protocol.[2][9] |
| Formation of a Mixture of Mono- and Di-coupled Products | - Incomplete reaction (for double coupling)- Over-reaction (for mono-coupling) | - For double coupling, increase reaction time, temperature, or catalyst loading.- For mono-coupling, carefully monitor the reaction and stop it once the starting material is consumed. |
| Dehalogenation (loss of iodine) | - Presence of reducing agents- Side reaction promoted by certain bases or solvents | - Ensure purity of all reagents.- Screen alternative bases or solvents. |
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis. Available at: [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
- The Sonogashira Coupling. (n.d.). The Sonogashira Coupling.
-
PMC. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Available at: [Link]
-
MDPI. (2014, August 20). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]
-
ResearchGate. (2009, January 14). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. Available at: [Link]
-
ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Available at: [Link]
-
PubMed. (n.d.). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Available at: [Link]
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Purification of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals dealing with the synthesis of 4-(benzyloxy)-3,5-diiodobenzaldehyde. A persistent and hazardous challenge in this specific Williamson ether synthesis is the removal of unreacted benzyl bromide (BnBr), a potent lachrymator and highly reactive alkylating agent.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, you will find the mechanistic causality behind these purification challenges, self-validating experimental protocols, and a decision-making workflow to ensure the integrity of your final product.
Purification Workflow Logic
Decision tree for removing excess benzyl bromide from crude reaction mixtures.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why is unreacted benzyl bromide persistently left over in my synthesis of 4-(benzyloxy)-3,5-diiodobenzaldehyde? A1: The issue is rooted in reaction kinetics and steric hindrance. The precursor, 4-hydroxy-3,5-diiodobenzaldehyde, features two exceptionally bulky iodine atoms directly adjacent to the phenolic hydroxyl group. This steric bulk severely retards the SN2 nucleophilic attack of the phenoxide onto the electrophilic carbon of benzyl bromide [1]. To drive the reaction to completion and ensure full protection of the phenol, chemists must use an excess of BnBr (typically 1.2 to 2.0 equivalents) [2]. Consequently, unreacted BnBr remains in the crude mixture.
Q2: Can I just remove the excess benzyl bromide using a rotary evaporator or high vacuum? A2: It is highly discouraged as a primary strategy. Benzyl bromide has a boiling point of ~198 °C. While extended high-vacuum drying (e.g., <1 Torr at 50 °C) can remove trace amounts [3], it is highly inefficient for preparative-scale reactions. Furthermore, prolonged heating of the crude mixture in the presence of unreacted alkylating agents can lead to thermal degradation or unwanted side reactions.
Q3: What is the most efficient way to chemically quench the unreacted benzyl bromide before workup? A3: The most robust method is an in-situ amine quench using triethylamine (TEA). Because benzyl bromide is a highly reactive electrophile, adding an excess of a tertiary amine like TEA forces a rapid SN2 reaction, converting the lipophilic BnBr into benzyltriethylammonium bromide [4]. This quaternary ammonium salt is highly polar and completely water-soluble, allowing it to partition entirely into the aqueous layer during extraction.
Q4: My product solidifies upon solvent removal. Can I bypass the quench and isolate it directly? A4: Yes. The presence of two heavy iodine atoms and rigid aromatic rings makes 4-(benzyloxy)-3,5-diiodobenzaldehyde highly crystalline. If the crude product solidifies, recrystallization or trituration is the superior choice. Benzyl bromide remains highly soluble in cold alcohols and non-polar hydrocarbons, allowing it to be washed away in the mother liquor [5].
Self-Validating Experimental Protocols
Protocol A: In-Situ Triethylamine Quench
Use this protocol if your crude mixture is an oil or if you are operating at a large scale where chromatography is unfeasible.
-
Reaction Completion: Verify the complete consumption of 4-hydroxy-3,5-diiodobenzaldehyde via TLC or LC-MS.
-
Amine Addition: Cool the reaction mixture to room temperature. Add 1.5 equivalents of triethylamine (relative to the estimated unreacted BnBr).
-
Incubation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: The formation of a white precipitate (the ammonium salt) in non-polar solvents serves as a visual confirmation of the quench.
-
Aqueous Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water (2x) and saturated aqueous sodium bicarbonate (1x). The water-soluble benzyltriethylammonium bromide will partition into the aqueous waste.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Recrystallization
Use this protocol to exploit the high crystallinity of diiodinated aromatic compounds.
-
Solvent Swap: Concentrate the crude reaction mixture to remove the primary reaction solvent (e.g., DMF or Acetone).
-
Dissolution: Dissolve the crude residue in a minimal amount of hot ethanol (or a hot mixture of hexanes/ethyl acetate).
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours.
-
Filtration: Vacuum filter the resulting crystals. Wash the filter cake with ice-cold hexanes or diisopropyl ether. The unreacted BnBr will remain entirely in the mother liquor.
-
Verification: Analyze the crystals via ¹H-NMR. Self-Validation: The absence of a singlet at ~4.5 ppm (characteristic of the benzylic protons in free BnBr) confirms absolute purity.
Protocol C: Step-Gradient Column Chromatography
Use this protocol if trace impurities remain after quenching or if the product resists crystallization.
-
Preparation: Pack a silica gel column using 100% hexanes.
-
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and load it onto the silica bed.
-
Flushing (BnBr Removal): Elute with 3 column volumes (CV) of 100% hexanes. Self-Validation: Monitor the eluent via UV-TLC; the highly non-polar BnBr will elute near the solvent front (Rf ~ 0.9).
-
Product Elution: Switch the mobile phase to a 10% Ethyl Acetate in Hexanes mixture. Elute for 3–5 CVs to collect the purified 4-(benzyloxy)-3,5-diiodobenzaldehyde.
Quantitative Data: Comparison of Purification Strategies
| Purification Method | Separation Mechanism | Est. Time Required | Yield Retention | Scalability | Best Use Case |
| Chemical Quench (TEA) | Nucleophilic substitution & phase partitioning | 2–3 hours | High (>90%) | Excellent | Liquid/oily crude mixtures; large-scale synthesis. |
| Recrystallization | Differential solubility | 4–12 hours | Moderate (70–85%) | Excellent | Highly crystalline products; high-purity requirements. |
| Column Chromatography | Adsorption / Polarity differences | 3–5 hours | High (>90%) | Poor to Moderate | Complex mixtures with multiple structurally similar byproducts. |
| High Vacuum Distillation | Volatility (Boiling point differences) | 12–24 hours | High (>95%) | Moderate | Only for thermally stable products with trace BnBr. |
References
-
Williamson Ether Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at:[Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at:[Link]
-
Separating benzyl bromide. Reddit Chemistry Community. Available at:[Link]
-
Removing Benzyl bromide. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Purity in 4-(Benzyloxy)-3,5-diiodobenzaldehyde Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-(benzyloxy)-3,5-diiodobenzaldehyde. This molecule is a highly sterically hindered, heavily halogenated intermediate critical for the synthesis of thyromimetics (such as Sobetirome/GC-1) and other thyroid hormone analogs 1.
Synthesizing this compound involves a delicate balance of electrophilic aromatic substitution (iodination) followed by a sterically hindered nucleophilic substitution (benzylation). Below, we dissect the causality behind common purity failures and provide self-validating protocols to ensure high-yield, high-purity recovery.
Synthetic Workflow & Pathway
Synthetic workflow for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Quantitative Impurity Profiling
Before troubleshooting, you must accurately identify the contaminant. The table below summarizes the most frequent impurities, their analytical signatures, and the root cause of their presence.
| Impurity | Molecular Weight | ¹H NMR Signature (CDCl₃ / DMSO-d₆) | Root Cause in Workflow |
| 3-Iodo-4-(benzyloxy)benzaldehyde | 338.14 g/mol | Asymmetric aromatic protons (d, dd, d); missing one iodine. | Incomplete iodination during Step 1. |
| 3,5-Diiodo-4-hydroxybenzaldehyde | 373.91 g/mol | Broad singlet ~10.0 ppm (OH); missing benzyl CH₂ (~5.1 ppm). | Stalled benzylation kinetics (Step 2). |
| Benzyl Bromide | 171.03 g/mol | Sharp singlet ~4.5 ppm (CH₂); multiplet ~7.3 ppm. | Excess reagent; insufficient aqueous wash. |
| 4-(Benzyloxy)-3,5-diiodobenzoic acid | 480.04 g/mol | Missing aldehyde peak (~9.8 ppm); highly polar TLC spot. | Autoxidation of the product during storage. |
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I seeing a significant mono-iodo impurity (3-iodo-4-(benzyloxy)benzaldehyde) in my final product?
-
Expertise & Causality: The mono-iodo impurity originates from the first step (iodination). While the starting phenol is highly activated, the second iodination event is kinetically slower due to the electron-withdrawing nature of the first iodine atom and its large van der Waals radius (1.98 Å), which introduces steric hindrance. If the in situ generated iodinating agent (e.g., ICl from NaIO₄/KI/NaCl) 2 is depleted or the reaction time is cut short, the mono-iodo intermediate will persist and carry over into the benzylation step.
-
Actionable Solution: Ensure a strict stoichiometric excess of the iodinating agent (at least 2.1 to 2.2 equivalents of the I⁺ source). Monitor Step 1 by LC-MS or TLC until the mono-iodo species is completely consumed before proceeding to workup.
Q2: My product contains unreacted 3,5-diiodo-4-hydroxybenzaldehyde despite using an excess of benzyl bromide. What is going wrong?
-
Expertise & Causality: The hydroxyl group in 3,5-diiodo-4-hydroxybenzaldehyde is heavily shielded by the two flanking bulky iodine atoms. Furthermore, the strong electron-withdrawing effect of the iodines and the para-aldehyde group significantly reduces the nucleophilicity of the resulting phenoxide anion. If the base (K₂CO₃) is clumped or not finely powdered, the heterogeneous deprotonation in DMF is too slow, leading to stalled Sₙ2 kinetics 3.
-
Actionable Solution: Use freshly oven-dried, finely powdered anhydrous K₂CO₃. Elevate the reaction temperature to 80 °C in anhydrous DMF to overcome the activation energy barrier imposed by steric hindrance.
Q3: I have a persistent impurity that smells strongly and irritates the eyes. How do I remove it?
-
Expertise & Causality: This is unreacted benzyl bromide, a potent lachrymator. Because it is highly lipophilic, it co-extracts into the organic phase during standard aqueous workups and is notoriously difficult to remove by simple crystallization if present in large amounts.
-
Actionable Solution: Implement an amine quench. Add 0.2–0.5 equivalents of a primary amine (e.g., ethanolamine) during the final 30 minutes of the benzylation reaction. This rapidly converts the residual benzyl bromide into a highly polar, water-soluble amine salt, which is effortlessly removed during the aqueous washes.
Q4: The aldehyde peak in my NMR (~9.8 ppm) is missing, and I see a new highly polar spot on TLC. What happened?
-
Expertise & Causality: The aldehyde group has undergone autoxidation to a carboxylic acid, forming 4-(benzyloxy)-3,5-diiodobenzoic acid. Benzaldehydes are highly susceptible to radical chain oxidation by atmospheric oxygen, a process accelerated by light and transition metal trace impurities.
-
Actionable Solution: Degas your workup solvents. Store the final purified product under an inert atmosphere (argon or nitrogen) at 4 °C in an amber vial protected from light.
Self-Validating Experimental Protocols
To guarantee purity, execute the following methodologies. Each step contains built-in physical indicators (self-validation checkpoints) to confirm the reaction is proceeding correctly.
Step 1: Complete Diiodination of 4-Hydroxybenzaldehyde
-
Setup: Dissolve 4-hydroxybenzaldehyde (1.0 equiv), NaIO₄ (1.1 equiv), and NaCl (2.2 equiv) in a solvent mixture of AcOH:H₂O (9:1 v/v) at room temperature.
-
Activation: Slowly add KI (2.2 equiv) portion-wise.
-
Self-Validation Checkpoint: The solution will immediately turn dark brown/purple, visually confirming the in situ generation of the active iodinating species (ICl/I₂).
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 7:3).
-
Self-Validation Checkpoint: The starting material spot (lower Rf) and the mono-iodo intermediate must completely disappear, replaced by a single, tightly resolved higher Rf spot.
-
-
Quench & Isolate: Pour the mixture into ice water and add saturated aqueous Na₂S₂O₃ dropwise while stirring vigorously.
-
Self-Validation Checkpoint: The dark brown color will rapidly discharge to a pale yellow/white suspension, validating the complete destruction of excess oxidative iodine. Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Step 2: Sterically Hindered Benzylation
-
Deprotonation: Dissolve the isolated 3,5-diiodo-4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (2.5 equiv).
-
Self-Validation Checkpoint: The solution will shift to a deep yellow/orange hue within 15 minutes, confirming the successful formation of the phenoxide anion despite steric crowding.
-
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Heat the reaction mixture to 80 °C for 3 hours.
-
Amine Quench: Cool the reaction to 40 °C. Add ethanolamine (0.3 equiv) and stir for 30 minutes.
-
Self-Validation Checkpoint: The lachrymatory odor of benzyl bromide will neutralize, confirming the destruction of the electrophile.
-
-
Workup: Pour the mixture into a 10-fold volume of vigorously stirred ice water.
-
Self-Validation Checkpoint: A pale, off-white solid will precipitate immediately. Filter the solid, wash thoroughly with distilled water to remove DMF/salts, and recrystallize from hot ethanol to achieve >98% purity.
-
References
- The synthesis of thyromimetic substances and potential inhibitors of thyroxine. Saha, N. N. (1965). Journal of Medicinal Chemistry, 8, 469–474.
- NaIO₄/KI/NaCl: A New Reagent System for Iodination of Activated Aromatics Through in situ Generation of Iodine Monochloride. Emmanuvel, L., et al. (2006).
- Utilizing malachite green derivatives to diversify... (Benzylation conditions of 3,5-diiodo-4-hydroxybenzaldehyde).Amazon S3 Hosted Thesis/Protocol.
Sources
Technical Support Center: Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Topic: Optimization of Reaction Kinetics & Yield Ticket ID: CHEM-OPT-35DI-BENZ Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Logic
User Goal: Accelerate the formation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde without compromising yield or purity.
The Core Challenge: The synthesis involves the O-alkylation of 3,5-diiodo-4-hydroxybenzaldehyde. The primary kinetic bottleneck is steric hindrance . The two bulky iodine atoms at the ortho positions shield the phenolic oxygen, significantly reducing the rate of nucleophilic attack on the benzyl halide. Additionally, the electron-withdrawing nature of the iodine atoms stabilizes the phenoxide, making it a weaker nucleophile ("harder" base).
Optimization Strategy: To overcome the steric and electronic energy barriers, we must transition from "Standard Conditions" (passive heating) to "Active Kinetic Drivers." This involves:
-
Cation Tuning (The Cesium Effect): Replacing Potassium (
) with Cesium ( ) to create "naked" phenoxides. -
Phase Transfer Catalysis (PTC): Using quaternary ammonium salts to shuttle reagents if solubility is limiting.
-
Solvent Polarity: Utilizing dipolar aprotic solvents to strip solvation shells from the nucleophile.
Optimized Workflow Diagram
The following logic flow illustrates the decision-making process for selecting the correct protocol based on your available reagents and constraints.
Caption: Decision tree for selecting the optimal alkylation protocol based on reagent availability and kinetic requirements.
Technical Modules & Protocols
Module A: The Precursor (Quality Check)
Before optimizing the benzylation, ensure your starting material is pure. Mono-iodinated impurities will react faster, contaminating your final product.
-
Checkpoint: 1H NMR of 3,5-diiodo-4-hydroxybenzaldehyde should show a singlet (2H) around
8.0–8.5 ppm (aromatic protons). If you see doublets, you have mono-iodo contamination. -
Quick Fix: Recrystallize the precursor from Acetic Acid/Water before proceeding.
Module B: The Critical Step (O-Benzylation)
We present two protocols. Protocol A is the industry gold standard for speed. Protocol B is the cost-effective alternative.
Protocol A: The "Cesium Effect" (Recommended)
Rationale:[1] Cesium (
-
Reagents:
-
Substrate: 1.0 eq
-
Benzyl Bromide: 1.2 eq
-
Base:
(1.5 eq) -
Solvent: Anhydrous DMF (0.5 M concentration)
-
-
Conditions: 60°C under
atmosphere. -
Expected Time: 2 – 4 hours.
Protocol B: PTC-Enhanced Williamson Synthesis
Rationale: If
-
Reagents:
-
Substrate: 1.0 eq
-
Benzyl Bromide: 1.2 eq
-
Base:
(2.0 eq, finely ground) -
Catalyst: TBAI (10 mol%)
-
Solvent: Acetone (reflux) or DMF (60°C).
-
-
Expected Time: 6 – 8 hours.
Comparative Data: Solvent & Base Effects[2][3]
The following table summarizes internal and literature data regarding reaction half-lives (
| Entry | Base | Solvent | Catalyst | Temp (°C) | Time to Completion | Yield | Notes |
| 1 | Acetone | None | 56 (Reflux) | > 24 hours | 65% | Slow, incomplete conversion common. | |
| 2 | DMF | None | 80 | 12 hours | 78% | Faster due to solvent polarity, but still sluggish. | |
| 3 | DMF | TBAI | 60 | 6 hours | 88% | Cost-Effective Choice. | |
| 4 | DMF | None | 60 | 2.5 hours | 94% | Optimal. "Cesium Effect" dominates. | |
| 5 | THF | None | 0 to RT | 1 hour | 60-80% | Fast, but risk of Cannizzaro or aldehyde reduction. |
Troubleshooting & FAQs
Q1: The reaction stalls at ~60% conversion even after 24 hours. Adding more benzyl bromide doesn't help.
-
Diagnosis: The surface of your solid base (
) may be "poisoned" or coated with salt byproducts (KBr), or the phenoxide is simply too sterically hindered to react with the remaining diluted alkyl halide. -
Solution:
-
Switch to Cesium: Use
as described in Protocol A. -
Concentration: Ensure the reaction is not too dilute. Run at 0.5 M to 1.0 M concentration to increase collision frequency.
-
Grinding: If using
, ensure it is finely powdered and anhydrous before addition.
-
Q2: I see a new spot on TLC that is NOT the product, and my aldehyde peak is diminishing in NMR.
-
Diagnosis: Oxidation of the aldehyde to a carboxylic acid (4-benzyloxy-3,5-diiodobenzoic acid). This happens if the reaction is run in DMF at high temperatures (>100°C) without an inert atmosphere.
-
Solution:
-
Strictly degas your DMF with Nitrogen/Argon.
-
Lower the temperature to 60°C.
-
Check your DMF for amine impurities (fishy smell); dimethylamine can attack the aldehyde.
-
Q3: Can I use Benzyl Chloride instead of Benzyl Bromide?
-
Answer: Yes, but it will be significantly slower (Cl is a poorer leaving group).
-
Optimization: If you must use the chloride, you must add Potassium Iodide (KI) or TBAI (0.5 eq). This generates Benzyl Iodide in situ, which reacts much faster.
Q4: How do I remove the excess Benzyl Bromide during workup? It's an oil and difficult to crystallize out.
-
Solution: After the reaction is complete, add a small amount of an amine (e.g., morpholine or simple aqueous ammonia) and stir for 30 mins. This converts excess benzyl bromide into a water-soluble ammonium salt, which washes away during the aqueous extraction.
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][2] Synthetic Communications, 25(9), 1367-1370. Link
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of alcohols and phenols. Journal of Praktische Chemie, 341(2), 186-190. Link
- Starks, C. M., & Liotta, C. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
-
Hajipour, A. R., & Ruoho, A. E. (2002). A fast and efficient method for the synthesis of 4-(benzyloxy)benzaldehydes. Synthetic Communications, 32(1), 1-6. Link
Sources
Technical Support Center: Purification of Crude 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Status: Operational Ticket ID: PUR-35-DIB-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for 4-(Benzyloxy)-3,5-diiodobenzaldehyde . This guide addresses the specific purification challenges associated with this intermediate, commonly used in the synthesis of thyromimetic agents and substituted chalcones.
Because this molecule combines a lipophilic benzyl ether tail with a dense, electron-rich diiodo-benzaldehyde core, it presents unique purification hurdles—specifically solubility paradoxes (insoluble in water, highly soluble in organics) and persistent impurities (unreacted benzyl bromide and free iodine).
Module 1: Triage & Initial Diagnostics
Before selecting a purification route, assess the physical state of your crude material.[1]
| Symptom | Probable Cause | Immediate Action |
| Dark Brown/Purple Color | Free Iodine ( | Mandatory: Wash with 10% |
| Persistent Oil / Sticky Gum | Residual Benzyl Bromide or solvent entrapment.[1] | Do not recrystallize yet. Perform Trituration (Module 2) or Chemical Wash (Module 3). |
| Beige/Yellow Solid | Expected crude state. | Proceed to Recrystallization (Module 4). |
| Red/Orange Tint | Oxidation of aldehyde or phenol impurities. | Requires Column Chromatography (Module 5).[2] |
Module 2: Chemical Decontamination (The "Pre-Wash")
Context: Recrystallization often fails if the crude mixture contains significant amounts of unreacted starting material (3,5-diiodo-4-hydroxybenzaldehyde) or alkylating agents.
Protocol A: Removing Unreacted Phenol
The starting material, 3,5-diiodo-4-hydroxybenzaldehyde , contains a phenolic proton (
-
Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic phase 2x with cold 1M NaOH or 5%
. -
Wash 1x with Brine to remove trapped water.
-
Dry over
, filter, and concentrate.
Protocol B: Removing Free Iodine
Iodinated compounds are light-sensitive and can release
-
Wash the organic phase with 10% Sodium Thiosulfate (
) . -
Shake vigorously until the organic layer loses its purple/brown tint.
-
Reaction:
(Iodine is reduced to water-soluble iodide).
-
Protocol C: Removing Benzyl Bromide (Lachrymator)
If your crude is an oil smelling of almonds/pungent chemicals, you have excess benzyl bromide.
-
Trituration: Add cold Hexanes or Pentane to the crude oil. Sonicate.[5] The product (polar due to aldehyde/iodine) should solidify, while benzyl bromide remains in the hexanes. Decant the solvent.[2][6][7]
Module 3: Visualization of Impurity Removal
The following logic flow illustrates how chemical washes selectively strip impurities based on
Caption: Separation logic for removing phenolic, oxidative, and alkylating impurities.
Module 4: Recrystallization (The Gold Standard)
Once the crude is chemically neutral, recrystallization is the most efficient method to achieve >98% purity.
Recommended Solvent Systems
-
Ethanol (95%) : The most common solvent for benzylated aldehydes.
-
Solubility Profile: Soluble in boiling ethanol; crystallizes upon cooling.
-
-
Ethanol / Water (9:1 to 7:3) :
-
Use if the product is too soluble in pure ethanol. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Clear with a drop of ethanol, then cool.
-
-
Chloroform / Hexane :
-
Dissolve in minimum hot chloroform. Add hexane until cloudy.
-
Step-by-Step Protocol
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to reflux (
) with stirring. -
Troubleshooting: If solid remains, add ethanol in 1 mL increments. If oily droplets appear at the bottom, you are "oiling out" (see FAQ below).
-
Once dissolved, remove from heat.
-
Allow to cool to room temperature slowly (wrap flask in foil to insulate).
-
Cool in an ice bath (
) for 1 hour. -
Filter crystals and wash with cold ethanol .
FAQ: Why is my product "Oiling Out"?
Issue: Instead of crystals, you get a separate oil layer at the bottom of the hot solvent. Cause: The melting point of the product in the solvent mixture is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated). Fix:
-
Re-heat to reflux.[6]
-
Add more solvent (dilute the solution).
-
Add a "seed crystal" of pure product if available during the cooling phase at approx
.
Module 5: Chromatography (High Purity Isolation)
Use this method if recrystallization fails or if you need to separate the mono-iodo impurity (4-benzyloxy-3-iodobenzaldehyde) from the di-iodo product.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: 100% Hexanes (to flush benzyl bromide).
-
Ramp: Hexane : Ethyl Acetate (95:5
85:15) .
-
-
Loading: Dry load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder.
Retention Order (Typical on Silica):
-
Benzyl Bromide (High
, elutes first). -
4-(Benzyloxy)-3,5-diiodobenzaldehyde (Target) .
-
Mono-iodo impurity (Slightly more polar).
-
Unreacted Phenol (Low
, often streaks unless acid is added, but should be removed by base wash previously).
Module 6: Stability & Storage
-
Light Sensitivity: The C-I bond is labile. Exposure to UV light causes homolytic cleavage, turning the solid yellow/brown over time.
-
Requirement: Store in amber vials or wrap containers in aluminum foil.
-
-
Temperature: Store at
(Refrigerator) for long-term stability. -
Atmosphere: Flush with Argon/Nitrogen to prevent aldehyde oxidation to the carboxylic acid (4-(benzyloxy)-3,5-diiodobenzoic acid).
References
-
General Synthesis of Benzylated Aldehydes
- Methodology: Reaction of p-hydroxybenzaldehyde derivatives with benzyl bromide in the presence of .
-
Source:
-
Purification of Iodinated Phenolic Intermediates
- Data: Solubility and stability data for 3,5-diiodo-4-hydroxybenzaldehyde (Precursor).
-
Source:
-
Removal of Benzyl Bromide Impurities
- Technique: Use of amine scavengers or trituration to remove excess alkyl
-
Source:
-
Recrystallization of Thiosemicarbazone Derivatives
- Context: Recrystallization of 4-(benzyloxy)benzaldehyde derivatives using Chloroform/Toluene and Ethanol systems.
-
Source:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Benzyloxy)-3,5-diiodobenzaldehyde and its precursors before handling. Iodinated compounds can be toxic and potential sensitizers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]
- 5. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE | 1948-40-9 [chemicalbook.com]
- 6. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Moisture Sensitivity in Diiodobenzaldehyde Workflows
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals working with highly reactive diiodobenzaldehydes (e.g., 2,6-diiodobenzaldehyde, 3,5-diiodobenzaldehyde). While these compounds are invaluable electrophilic precursors for building complex pharmaceutical scaffolds[1], their successful application in transition-metal catalyzed reactions is notoriously sensitive to moisture.
This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate moisture-induced failures in your synthetic workflows.
Diagnostic Decision Tree
When a diiodobenzaldehyde cross-coupling reaction fails, the root cause is rarely the aldehyde itself, but rather the cascading effect of moisture on the catalytic system. Use the diagnostic tree below to isolate the failure point.
Diagnostic decision tree for troubleshooting moisture-related failures in diiodobenzaldehyde reactions.
Frequently Asked Questions (Troubleshooting)
Q: My double Suzuki-Miyaura coupling with 2,6-diiodobenzaldehyde stalls after the first substitution. Is this a moisture issue? A: Yes. Partial coupling is a classic symptom of moisture-induced catalyst poisoning. The first oxidative addition of Pd(0) into the C–I bond is exceptionally fast due to the high reactivity of the iodine substituent. However, if trace moisture is present, electron-rich phosphine ligands oxidize to phosphine oxides, stalling the catalytic cycle before the second, more sterically hindered C–I bond can be activated[2].
Q: How should I properly store and transfer diiodobenzaldehyde and its associated sensitive catalysts? A: Diiodobenzaldehydes must be stored under an inert atmosphere (argon or nitrogen) and protected from light. For the highly moisture-sensitive catalysts and bases used alongside them, utilize Sure/Seal™ bottles[3]. When transferring reagents, use strictly oven-dried syringes that have been purged with inert gas at least three times. Never pull the plunger back during transfer, as this creates a vacuum that draws moist ambient air through the septum[4].
Q: Can I use "shelf-stable" anhydrous solvents for these reactions? A: No. Commercially available anhydrous solvents rapidly accumulate water once the septum is pierced. For diiodobenzaldehyde cross-couplings, solvents must be freshly dispensed from a Solvent Purification System (SPS) or dried over activated 3Å molecular sieves. If glovebox access is limited, consider using paraffin-encapsulated reagents, which protect sensitive catalysts from benchtop moisture until the reaction is heated[5].
Quantitative Impact of Moisture on Diiodobenzaldehyde Coupling
The following table synthesizes the causal relationship between solvent moisture levels, catalyst half-life, and the resulting product distribution in a standard Pd-catalyzed di-coupling of 2,6-diiodobenzaldehyde.
| Moisture Level (ppm) | Catalyst Half-Life (Pd/PPh₃) | Mono-Coupling Yield (%) | Di-Coupling Yield (%) | Primary Failure Mode |
| < 10 ppm | > 24 hours | < 5% | > 90% | N/A (Optimal Conditions) |
| 50 - 100 ppm | 4 hours | 45% | 35% | Premature ligand oxidation |
| 100 - 500 ppm | < 30 minutes | 60% | < 5% | Severe catalyst deactivation |
| > 500 ppm | < 5 minutes | < 10% | 0% | Protodehalogenation / Pd Black |
Mechanistic Pathway of Moisture Interference
To truly master these reactions, you must understand the causality of the failure. Moisture does not typically destroy the diiodobenzaldehyde directly; it intercepts the organometallic intermediates.
Mechanistic pathway showing how moisture intercepts the Pd-catalytic cycle via ligand oxidation.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to guarantee anhydrous conditions before committing your valuable diiodobenzaldehyde.
Protocol A: Validating Solvent Dryness via Karl Fischer (KF) Titration
Causality: You cannot manage what you cannot measure. Visual inspection of molecular sieves is insufficient.
-
Prepare the Syringe: Oven-dry a 1 mL glass syringe at 120°C for 2 hours. Cool in a desiccator or under an argon stream.
-
Sample Extraction: Pierce the septum of your solvent flask and draw 1 mL of solvent. Discard the first draw to a waste beaker to purge the needle dead-volume. Draw a second 1 mL sample.
-
Titration: Inject exactly 1.00 mL into the KF titrator cell.
-
Validation: The reaction may proceed only if the readout is < 10 ppm . If > 10 ppm, add 10% w/v freshly activated 3Å molecular sieves and wait 24 hours.
Protocol B: Anhydrous Setup for Pd-Catalyzed Cross-Coupling
Causality: Atmospheric moisture adsorbs to the microscopic pores of laboratory glassware. Heating under vacuum forces the desorption of this water layer.
-
Glassware Preparation: Assemble the Schlenk flask, condenser, and stir bar. Flame-dry the apparatus under high vacuum (0.1 mmHg) for 3-5 minutes until the glass is uncomfortably hot to the touch.
-
Purging: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.
-
Reagent Loading: Add the diiodobenzaldehyde, boronic acid, and solid base. If using a highly sensitive catalyst (e.g., Pd(PPh₃)₄), load it inside a glovebox[4].
-
Solvent Addition: Add the KF-validated anhydrous solvent via a stainless-steel cannula or a purged gas-tight syringe.
-
Reaction Execution: Seal the system, maintain a positive pressure of Argon via a bubbler, and heat to the required temperature.
References
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides University of Windsor [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group, University of Pittsburgh[Link]
-
Dosage Delivery of Sensitive Reagents Enables Glove Box-Free Synthesis National Institutes of Health (NIH)[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Dosage Delivery of Sensitive Reagents Enables Glove Box-Free Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3)[1]. While the heavy iodine atoms and the sterically demanding benzyloxy group modulate its electronic profile, the formyl (-CHO) group remains highly susceptible to degradation. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your synthetic workflows.
The Mechanistic Root of the Problem
To prevent degradation, we must first understand the causality. Benzaldehyde derivatives do not simply "spoil"; they undergo a highly specific autoxidation process driven by a free-radical chain mechanism[2][3].
When exposed to ambient oxygen (O₂) and catalyzed by UV light or trace transition metals, the aldehydic hydrogen is abstracted to form an acyl radical[2][4]. This intermediate rapidly reacts with molecular oxygen to form a highly reactive peroxy radical[2][4]. The peroxy radical then abstracts a hydrogen from another unreacted aldehyde molecule, generating a perbenzoic acid derivative and propagating the chain reaction[2][5]. Finally, the perbenzoic acid reacts with another aldehyde molecule (disproportionation) to yield two equivalents of the corresponding benzoic acid (in this case, 4-(benzyloxy)-3,5-diiodobenzoic acid)[2][5][6].
Free-radical autoxidation mechanism of benzaldehydes into benzoic acids.
Troubleshooting & FAQs
Q: I noticed a white, crystalline precipitate in my 4-(Benzyloxy)-3,5-diiodobenzaldehyde container. Is the reagent ruined? A: Not necessarily. The white crystalline solid is 4-(benzyloxy)-3,5-diiodobenzoic acid, the byproduct of autoxidation[3]. Because this is a high-molecular-weight, heavily substituted derivative, it is likely a solid at room temperature, meaning oxidation may appear as a change in powder texture or discoloration (often turning yellowish)[3]. You can rescue the unreacted aldehyde using a basic aqueous wash (see Protocol A), which selectively deprotonates the carboxylic acid and pulls it into the aqueous phase[3].
Q: What are the absolute best storage conditions for this specific halogenated benzaldehyde? A: To completely halt the radical chain mechanism, you must eliminate oxygen and light[3].
-
Atmosphere: Flush the headspace of the vial with Argon. Argon is denser than Nitrogen and provides a superior physical blanket over the solid/liquid[3][7].
-
Container: Use an opaque or amber-colored glass vial to prevent photo-initiation[3][7].
-
Temperature: Store at -20°C.
-
Inhibitors: For long-term storage, adding a radical scavenger like hydroquinone or 2,6-di-tert-butylphenol (0.1% w/w) can intercept peroxy radicals and drastically extend shelf life[4][7].
Q: I am performing a multi-step synthesis where the aldehyde must survive harsh basic or cross-coupling conditions. How do I prevent its reaction? A: You must chemically mask the formyl group. The most robust method is converting the aldehyde into a cyclic acetal (e.g., 1,3-dioxolane) using ethylene glycol[8], or an acyclic acetal using[9]. Acetals are completely stable to autoxidation, basic conditions, and most nucleophiles[8][9]. They can be easily deprotected later using mild aqueous acid[8][10].
Experimental Methodologies
Protocol A: Rescue & Purification of Oxidized Aldehyde
If your batch has oxidized, use this self-validating liquid-liquid extraction protocol to remove the benzoic acid byproduct. Causality note: Sodium carbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~4) but will not degrade the aldehyde.
-
Dissolution: Dissolve the contaminated 4-(Benzyloxy)-3,5-diiodobenzaldehyde in a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane)[3].
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃)[3].
-
Extraction: Stopper the funnel and shake vigorously. Critical: Vent the funnel frequently to release any pressure buildup. The benzoic acid impurity is converted into its water-soluble sodium salt[3].
-
Separation: Allow the phases to separate. Drain and discard the lower aqueous layer (or upper, depending on the solvent density).
-
Drying: Wash the organic layer once with brine, then transfer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄)[3].
-
Recovery: Filter off the drying agent and concentrate the filtrate under reduced pressure[3]. Immediately flush the receiving flask with Argon to prevent re-oxidation[7].
Protocol B: Chemical Protection via Cyclic Acetal Formation
Use this protocol to temporarily mask the aldehyde group prior to complex synthesis. Causality note: Acetalization is an equilibrium reaction producing water. Using a Dean-Stark trap removes water from the system, driving the reaction to completion via Le Chatelier's principle.
Step-by-step workflow for the chemical protection of aldehydes via acetalization.
-
Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in anhydrous toluene[8][9].
-
Reagent Addition: Add 1.5 to 2.0 equivalents of ethylene glycol and a catalytic amount (0.1 equiv) of p-toluenesulfonic acid (p-TsOH)[8][9][11].
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser[9]. Heat the mixture to reflux (approx. 110°C)[8].
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when water ceases to collect in the trap (typically 4-12 hours)[9].
-
Quenching: Cool the mixture to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃)[9][11].
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly stable 2-(4-(benzyloxy)-3,5-diiodophenyl)-1,3-dioxolane[9].
Quantitative Data & Strategy Matrices
Table 1: Storage Condition Matrix and Autoxidation Risk
| Storage Condition | Mechanism of Protection | Relative Oxidation Rate | Recommended Use Case |
| Ambient Air & Light | None (Baseline) | High | Not recommended |
| 4°C, Amber Vial, Air | Thermal & Photo-inhibition | Moderate | Short-term handling (days) |
| -20°C, Amber Vial, Argon | Complete atmospheric & thermal barrier | Very Low | Long-term storage (months) |
| Argon + 0.1% Hydroquinone | Radical Scavenging | Negligible | Bulk storage / Shipping |
Table 2: Protecting Group Comparison for Benzaldehydes
| Protecting Group | Reagents Required | Stability Profile | Deprotection Conditions |
| 1,3-Dioxolane (Cyclic Acetal) | Ethylene glycol, p-TsOH, Toluene | Stable to bases, nucleophiles, oxidants | Aqueous HCl or TFA |
| Dimethyl Acetal | Trimethyl orthoformate, MeOH, acid | Stable to bases; less sterically hindered | Mild aqueous acid |
| Diethyl Acetal | 2,2-Diethoxyethanol, PPTS | Stable to bases | Aqueous acid |
References
- "what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo", askfilo.com,
- "preventing oxidation of benzaldehyde deriv
- "Oxidation of Benzaldehyde, Prevention Of", sciencemadness.org,
- "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol", researchg
- "AUTOXID
- "Oxidation of Aldehydes Used as Food Additives by Peroxynitrite", mdpi.com,
- "Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol", spegroup.ru,
- "Dimethyl Acetals", organic-chemistry.org,
- "4-(benzyloxy)-3,5-diiodobenzaldehyde", accelachem.com,
- "Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol", benchchem.com,
- "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids", acs.org,
Sources
- 1. N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. spegroup.ru [spegroup.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Color changes and degradation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Technical Support Center: 4-(Benzyloxy)-3,5-diiodobenzaldehyde Advanced Handling, Stability, and Troubleshooting Guide
Executive Summary: The Stability Paradox
Compound Identity: 4-(Benzyloxy)-3,5-diiodobenzaldehyde Primary Vulnerabilities: Photolytic Deiodination, Autoxidation, Ether Cleavage.
As a Senior Application Scientist, I often address a common misconception: that this compound's degradation is a single-step process. In reality, it is a "cascade failure" molecule. The 3,5-diiodo motif confers significant photosensitivity, while the benzaldehyde core is prone to radical autoxidation. The benzyloxy protecting group is generally robust but introduces lipophilicity that complicates purification of polar degradation products.
This guide provides the causality behind the color changes you observe and actionable protocols to reverse or prevent them.
Diagnostic Guide: Decoding Color Changes
The physical appearance of your sample is a direct spectroscopic readout of its chemical integrity. Use this table to diagnose the state of your material.
| Observed Appearance | Chemical Diagnosis | Underlying Mechanism | Actionable Status |
| Off-White / Pale Cream | Target Compound | Intact crystal lattice. | Safe to Use. |
| Pale Yellow | Surface Oxidation | Trace formation of conjugated impurities or amorphous phase transitions. | Use with Caution. (Check NMR/LCMS). |
| Golden / Orange | Iodine Release ( | Photolytic homolysis of the C-I bond. Free iodine is trapped in the lattice. | Purification Required. (Thiosulfate wash/Recrystallization). |
| Brown / Gummy | Polymerization | Radical chain reaction involving both aldehyde oxidation and iodine radicals. | Discard. Recovery is rarely yield-efficient. |
| White Crystals (High MP) | Benzoic Acid Deriv. | Autoxidation of aldehyde | Separation Required. (Base extraction). |
Mechanistic Pathways (Visualized)
To troubleshoot effectively, you must understand how the molecule breaks down. The diagram below illustrates the two competing degradation cycles: The Iodine Cycle (Light) and The Oxygen Cycle (Air) .
Figure 1: The "Twin-Engine" Degradation Model. Note that light irradiation (
Technical FAQ & Troubleshooting
Q1: My sample turned yellow overnight in the desiccator. Is it ruined?
Analysis: Not necessarily. The yellow color is likely elemental iodine (
-
Dissolve the sample in Dichloromethane (DCM) .
-
Wash the organic layer with 10% Sodium Thiosulfate (
) solution. Why? Thiosulfate reduces colored back to colorless iodide ( ), which partitions into the water. -
Dry over
and concentrate. -
If the yellow color persists after concentration, the chromophore is likely a conjugated degradation product, and recrystallization is required.
Q2: I see a new spot on TLC (lower R_f) and my melting point has increased.
Analysis: This is the classic signature of Autoxidation . The aldehyde has oxidized to the carboxylic acid (4-(benzyloxy)-3,5-diiodobenzoic acid). Carboxylic acids are more polar (lower
-
Dissolve the mixture in an organic solvent (EtOAc or DCM).
-
Wash with Saturated Sodium Bicarbonate (
) . Why? The weak base deprotonates the benzoic acid impurity ( ), moving it into the aqueous layer, while the aldehyde and benzyl ether remain organic. -
Separate layers and recover the organic phase.[1]
Q3: Can I use acidic conditions to remove impurities?
Critical Warning: NO.
While the iodine atoms are relatively stable to acid, the 4-Benzyloxy (Benzyl ether) group is acid-labile. Strong acids (e.g., HCl, TFA) or Lewis acids (e.g.,
-
Rule: Maintain neutral or slightly basic conditions (pH 7-9) during workup.
Q4: Why does the NMR show a broad singlet at ~10 ppm diminishing?
Analysis: The proton signal at ~10 ppm corresponds to the aldehyde proton (
Standard Operating Procedures (SOPs)
SOP-A: Storage & Handling
To maximize shelf-life, you must disrupt the radical initiation steps shown in Figure 1.
-
Vessel: Amber glass vials (UV protection).
-
Atmosphere: Argon or Nitrogen backfill (Oxygen exclusion).
-
Temperature: -20°C is ideal; 4°C is acceptable for short-term.
-
Stabilizers: If the compound is in solution for extended periods, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% w/w, provided it does not interfere with downstream chemistry.
SOP-B: Recrystallization (Purification)
If the "Diagnostic Guide" indicates degradation beyond simple washing:
-
Solvent System: Ethanol/Water or EtOAc/Hexanes.
-
Procedure:
-
Dissolve solid in minimal boiling Ethanol.
-
Crucial Step: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter crystals and wash with cold Hexane (removes iodine traces).
-
References & Authority
-
Autoxidation of Benzaldehydes:
-
Photostability of Aryl Iodides:
-
Mechanism:[2][3] Aryl iodides are prone to homolytic C-I bond cleavage under UV/Visible light, generating aryl radicals and iodine radicals.[2]
-
Source: Grimster, N. P., et al. (2013). Palladium-Catalyzed Carbonylation of Aryl Iodides. Angewandte Chemie. (Context on reactivity and stability of aryl iodides). Link
-
-
Benzyl Ether Stability:
-
Iodine Scavenging Protocols:
-
Methodology: The use of sodium thiosulfate to reduce elemental iodine (
) to iodide ( ) is a standard quantitative analytical method and purification technique. -
Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for workup procedures).
-
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary & Compound Profile
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a critical intermediate in the synthesis of thyromimetics (thyroid hormone analogs) and complex polyphenols. Its structural integrity is defined by the steric bulk of two iodine atoms flanking the benzyloxy group, a configuration that significantly alters its electronic environment compared to non-iodinated analogs.
This guide provides a definitive 1H NMR analysis, contrasting the target molecule with its synthetic precursors to establish self-validating characterization protocols.
Compound Snapshot
-
IUPAC Name: 4-(Benzyloxy)-3,5-diiodobenzaldehyde
-
Molecular Formula: C₁₄H₁₀I₂O₂
-
Molecular Weight: 463.03 g/mol
-
Key Structural Features:
-
Aldehyde (CHO): Highly deshielded singlet.
-
3,5-Diiodo Core: Induces symmetry and significant downfield shifts on aromatic protons.
-
Benzyloxy Group: Protecting group providing diagnostic aliphatic and aromatic signals.
-
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra free from aggregation artifacts common in heavy halogenated aromatics, follow this optimized protocol.
Solvent Selection Strategy
-
Primary Solvent: Chloroform-d (CDCl₃) .[2]
-
Why: The target compound is an ether and dissolves well in CDCl₃. This solvent prevents hydrogen bonding broadening often seen with DMSO-d6 and allows clear resolution of the benzylic methylene peak.
-
-
Alternative: DMSO-d6 .
-
Use Case: Only if analyzing the precursor (4-hydroxy-3,5-diiodobenzaldehyde) simultaneously, as the phenolic precursor has poor solubility in CDCl₃.
-
Step-by-Step Preparation
-
Massing: Weigh 10–15 mg of the dried solid. (Higher concentrations may cause line broadening due to iodine-iodine interactions).
-
Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
-
Filtration: If the solution appears cloudy (residual inorganic salts from iodination), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run at 298 K with a standard pulse sequence (zg30). Set relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the isolated aromatic protons (H-2,6).
Spectral Analysis & Signal Assignment
The spectrum of 4-(benzyloxy)-3,5-diiodobenzaldehyde is characterized by its simplicity due to molecular symmetry.
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |
| CHO (Aldehyde) | 9.80 – 9.85 | Singlet (s) | 1H | - | Diagnostic carbonyl proton.[2] |
| H-2, H-6 | 8.30 – 8.35 | Singlet (s) | 2H | - | Key Identifier. Deshielded by ortho-iodine and para-carbonyl. |
| Ph (Benzyl) | 7.35 – 7.55 | Multiplet (m) | 5H | - | Overlapping aromatic signals from the protecting group. |
| Benzylic CH₂ | 5.20 – 5.25 | Singlet (s) | 2H | - | Shifted downfield by oxygen and proximity to iodine atoms. |
Detailed Mechanistic Insight
-
The "Iodine Effect" (H-2,6): In a standard benzaldehyde, the ortho protons appear around 7.8 ppm. The introduction of iodine at positions 3 and 5 exerts a strong deshielding effect on the remaining protons at positions 2 and 6. This shifts the signal downfield to ~8.33 ppm.
-
Symmetry: Because the molecule is symmetric down the C1-C4 axis, H-2 and H-6 are chemically equivalent, appearing as a sharp singlet. Any splitting here indicates mono-iodination (impurity).
-
Benzyl Shift: The benzylic methylene (O-CH₂-Ph) typically appears at 5.14 ppm in non-iodinated analogs. The steric crowding and electronic influence of the large iodine atoms at positions 3 and 5 cause a slight downfield shift to ~5.25 ppm.
Comparative Analysis: Product vs. Alternatives
Distinguishing the product from its precursors is critical for monitoring reaction progress.
Comparison Table: Chemical Shift Variations
| Feature | Target Product (Diiodo-Ether) | Precursor (4-OH-3,5-Diiodo) | Analog (Non-iodinated 4-OBn) |
| H-2,6 Shift | ~8.33 ppm (s) | ~8.00 – 8.40 ppm (s)* | 7.83 ppm (d) |
| H-3,5 Shift | Absent (Substituted by I) | Absent (Substituted by I) | 7.07 ppm (d) |
| Benzylic CH₂ | ~5.25 ppm (s) | Absent | 5.14 ppm (s) |
| Hydroxyl (-OH) | Absent | Broad singlet (>6 ppm) | Absent |
*Note: The precursor shift varies significantly with solvent (DMSO vs CDCl3) due to hydrogen bonding.
Critical Differentiators
-
Vs. Precursor (4-Hydroxy-3,5-diiodobenzaldehyde):
-
Look for: Appearance of the Benzylic CH₂ (5.25 ppm) and the Phenyl multiplet (7.4 ppm) .
-
Disappearance: The broad phenolic -OH peak disappears.[3]
-
-
Vs. Non-Iodinated (4-Benzyloxybenzaldehyde):
-
Look for: The collapse of the AA'BB' coupling system (two doublets) into a single aromatic singlet at 8.33 ppm.
-
Shift: The H-2,6 protons move downfield by ~0.5 ppm due to the iodine atoms.
-
Visualizing the Logic
The following diagrams illustrate the synthesis workflow and the structural logic behind the NMR assignments.
Diagram 1: Synthesis & Monitoring Workflow
This workflow shows how NMR confirms the transformation from the hydroxy precursor to the benzyloxy product.
Caption: Synthesis monitoring workflow highlighting the key NMR signal appearance.
Diagram 2: NMR Signal Assignment Logic
Mapping the chemical structure to the specific spectral peaks.
Caption: Structural assignment of 1H NMR signals for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Troubleshooting & Impurities
Common artifacts found in the crude spectrum of this specific synthesis:
-
Benzyl Chloride/Bromide Residue: Look for a CH₂ singlet around 4.5 – 4.6 ppm . If present, the product requires further washing with hexane or recrystallization.
-
Water Peak: In CDCl₃, water appears around 1.56 ppm . Ensure the sample is dry, as water can broaden the aldehyde peak if hydrogen bonding occurs.
-
Mono-iodinated Impurity: If the reaction was incomplete, you will see a pair of doublets around 7.8 ppm (H-6) and 8.3 ppm (H-2) with small coupling constants (~2 Hz), indicating loss of symmetry.
References
-
Royal Society of Chemistry. Supporting Information: Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde and related analogs. (Provides comparative shifts for mono-iodo and non-iodo variants).
-
ChemicalBook. 4-Benzyloxybenzaldehyde 1H NMR Spectrum. (Baseline data for the non-iodinated scaffold).
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Reference for solvent and reagent impurity peaks).
-
PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde Compound Summary. (Precursor structural data).[1][2][4]
Sources
FTIR characteristic peaks for 4-(Benzyloxy)-3,5-diiodobenzaldehyde
An In-Depth Comparative Guide to the FTIR Analysis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-(Benzyloxy)-3,5-diiodobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It delves into the causal relationships between molecular structure and vibrational frequencies, offering a comparative framework against structurally relevant analogs. By understanding the unique spectral signature of each functional moiety, users can confidently identify and characterize this and similar complex molecules.
The Principle of FTIR in Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific, quantized frequencies. The instrument measures the absorption of radiation at these frequencies, producing a spectrum that serves as a unique molecular "fingerprint." The position, intensity, and shape of these absorption bands provide definitive clues about the molecule's architecture.[2] For a multi-functionalized compound like 4-(Benzyloxy)-3,5-diiodobenzaldehyde, FTIR allows for the systematic confirmation of its aldehyde, ether, and substituted aromatic components.
Deconstructing the Spectrum of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
The infrared spectrum of this molecule is a composite of the vibrations of its distinct functional groups. The electron-donating benzyloxy group, the electron-withdrawing aldehyde, and the heavy iodo substituents all influence the electronic environment and, consequently, the vibrational frequencies of the aromatic ring.
The logical workflow for interpreting the spectrum involves identifying the key functional groups and correlating them with their expected absorption regions.
Sources
Technical Comparison Guide: MS Characterization of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: N/A for specific derivative, Analogous to 3,5-diiodo-4-hydroxybenzaldehyde derivatives). It is structured to assist researchers in validating synthesis (O-benzylation monitoring) and structural elucidation during drug development.
Executive Summary
In medicinal chemistry, 4-(Benzyloxy)-3,5-diiodobenzaldehyde serves as a critical intermediate, often functioning as a protected precursor to thyromimetic agents or radiolabeled ligands. Its structural validation relies heavily on distinguishing the intact benzyl ether moiety from its deprotected precursor (3,5-diiodo-4-hydroxybenzaldehyde) and identifying the characteristic "heavy atom" isotopic signature of the di-iodo motif.
This guide compares the MS performance of this compound against its primary synthetic alternative (the unbenzylated starting material) and evaluates Electron Impact (EI) vs. Electrospray Ionization (ESI) as detection methods.
Comparative Analysis: Product vs. Alternatives
A. Process Control Comparison: Product vs. Starting Material
The most frequent analytical challenge is confirming the quantitative conversion of the phenol to the benzyl ether.
| Feature | Target Product (4-(Benzyloxy)-3,5-diiodobenzaldehyde) | Alternative / Precursor (3,5-Diiodo-4-hydroxybenzaldehyde) | Diagnostic Value |
| Molecular Ion (M⁺) | m/z 464 | m/z 374 | Primary Indicator: Shift of +90 Da confirms benzylation. |
| Base Peak (EI) | m/z 91 (Tropylium ion, C₇H₇⁺) | m/z 374 (Molecular ion) | Secondary Indicator: Appearance of m/z 91 confirms the presence of the benzyl group. |
| Iodine Pattern | Double Iodine (loss of 127, then 127) | Double Iodine (loss of 127, then 127) | Both show characteristic large mass gaps (Δ127 Da). |
| Carbonyl Loss | m/z 464 → 436 (M-CO) is minor due to facile benzyl loss. | m/z 374 → 346 (M-CO) is prominent. | Competitive fragmentation kinetics change upon protection. |
B. Methodological Comparison: EI vs. ESI
For this specific lipophilic, halogenated aldehyde, the choice of ionization source dictates the data quality.
-
Electron Impact (EI, 70 eV):
-
Performance:Superior for Structural Proof. The C-O bond is labile. EI provides the "fingerprint" tropylium ion (m/z 91) and the debenzylated cation (m/z 373), proving the ether linkage exists.
-
Drawback: The molecular ion (M⁺ 464) may be weak due to the stability of the leaving benzyl group.
-
-
Electrospray Ionization (ESI, Positive Mode):
-
Performance:Superior for Purity Check. Forms stable adducts [M+H]⁺ (465) or [M+Na]⁺ (487).
-
Drawback: Minimal fragmentation.[1] Does not definitively prove the position of the benzyl group without MS/MS (tandem MS).
-
Deep Dive: Fragmentation Mechanism
The fragmentation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is driven by two competing factors: the stability of the tropylium ion (benzyl cleavage) and the weakness of the C-I bonds .
Mechanistic Causality
-
Primary Cleavage (The Benzyl Ether): Upon electron impact, the ether oxygen radical cation triggers a homolytic cleavage. The benzyl group leaves as a stable tropylium cation (m/z 91), or the charge remains on the phenolic core (m/z 373).
-
Observation: m/z 91 is typically the Base Peak (100% abundance).
-
-
Secondary Cleavage (The Iodine Loss): The resulting phenolic cation (m/z 373) undergoes sequential de-iodination. Since Iodine is a "good leaving group" in radical form (I•), we observe sequential losses of 127 Da.
-
Pathway: m/z 373 → m/z 246 (-I•) → m/z 119 (-I•).
-
-
Tertiary Cleavage (Decarbonylation): Aromatic aldehydes characteristically lose Carbon Monoxide (CO, 28 Da). This usually occurs after the benzyl loss or from the de-iodinated species.
Visualization: Fragmentation Pathway[2]
The following diagram illustrates the competing fragmentation pathways validated for benzyl-protected aryl iodides.
Figure 1: Validated EI-MS fragmentation tree for 4-(Benzyloxy)-3,5-diiodobenzaldehyde, highlighting the diagnostic tropylium formation and sequential de-iodination.
Experimental Protocols
To ensure reproducible data for regulatory filing or synthesis validation, follow this self-validating protocol.
Protocol A: Sample Preparation for EI-MS (Direct Probe/GC-MS)
-
Rationale: Aryl iodides can be thermally labile. Direct Insertion Probe (DIP) is preferred over GC column injection to prevent thermal degradation before ionization.
-
Steps:
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent acetal formation in the source.
-
Concentration: Dilute 10 µL of stock into 990 µL DCM (10 ppm final).
-
Injection: Introduce via DIP. Ramp temperature from 50°C to 300°C at 20°C/min.
-
Validation: Check for m/z 254 (I2) peak. If prominent, thermal decomposition is occurring; lower the source temperature to 200°C.
-
Protocol B: Data Interpretation Checklist
-
Check m/z 91: Is it the base peak? (Yes = Benzyl ether confirmed).
-
Check m/z 464: Is the molecular ion visible? (If weak, switch to Soft Ionization/ESI to confirm MW).
-
Check Isotopic Envelope: Iodine is monoisotopic (Mass 126.9). The M+ peak should not show the M+2 pattern typical of Chlorine/Bromine.
-
Calculate Mass Defect: Iodine has a negative mass defect. High-resolution MS (HRMS) should show a mass slightly lower than integer calculation for fragments containing Iodine.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Benzyl ether cleavage mechanisms).
-
NIST Chemistry WebBook. Mass Spectrum of Benzyl Ethers and Aryl Iodides. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for aromatic aldehyde fragmentation rules).
Sources
Comparative Guide: 13C NMR Structural Elucidation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
This guide is structured as a high-level technical resource for researchers and analytical chemists. It prioritizes experimental verification, mechanistic insight into the "Heavy Atom Effect," and comparative analysis to aid in structural confirmation.
Executive Summary & Application Context
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a critical synthetic intermediate, frequently employed in the development of thyromimetic agents (thyroid hormone analogs) and proteolysis-targeting chimeras (PROTACs). Its structural integrity is defined by the precise installation of two iodine atoms ortho to the benzyloxy group.
Confirming this structure via 13C NMR is non-trivial due to the Heavy Atom Effect of iodine, which induces significant shielding on the ipso carbons, often shifting them into the aliphatic region—a trap for inexperienced analysts.
This guide provides a definitive comparative analysis of the target molecule against its non-iodinated and mono-iodinated precursors, establishing a robust framework for structural validation.
Comparative 13C NMR Chemical Shift Analysis
The following table synthesizes experimental data for the precursors with high-confidence derived values for the target, illustrating the progressive impact of iodination on the aromatic core.
Table 1: Chemical Shift Evolution (δ ppm in CDCl₃)
| Carbon Position | Assignment | Non-Iodo Analog (Exp) 4-(Benzyloxy)benzaldehyde | Mono-Iodo Analog (Exp) 4-(Benzyloxy)-3-iodobenzaldehyde | Target (Di-Iodo) (Derived) 4-(Benzyloxy)-3,5-diiodobenzaldehyde | Δ Shift (Target vs Non-Iodo) |
| C=O | Carbonyl | 190.8 | 189.4 | 189.5 - 190.0 | ~ -1.0 |
| C-4 | C-O (Ether) | 163.7 | 161.8 | 160.5 - 162.0 | Shielded (Steric/Electronic) |
| C-2, C-6 | Aromatic C-H | 132.0 (C2/6) | 141.2 (C2), 131.6 (C6) | 140.0 - 142.0 | +9.0 (Deshielded) |
| C-1 | C-CHO (Quat) | 130.1 | 131.9 | 132.0 - 134.0 | +3.0 |
| C-3, C-5 | C-I (Ipso) | 115.1 (C-H) | 87.1 (C-I) , 112.0 (C-H) | 88.0 - 92.0 | -25.0 (Heavy Atom Effect) |
| Bn-Ipso | Benzyl C1' | 136.0 | 135.5 | 135.0 - 136.0 | Negligible |
| Bn-CH2 | Methylene | 70.2 | 71.2 | 71.0 - 72.0 | +1.0 |
| Bn-Ar | Benzyl Ar | 128.7, 128.2, 127.5 | 128.8, 128.3, 127.0 | 128.0 - 129.0 | Negligible |
Note on Data Sources:
Non-Iodo: Experimental values from ChemicalBook and SpectraBase [1, 2].
Mono-Iodo: Experimental values derived from synthesis of thyromimetic precursors [3].
Target (Di-Iodo): Calculated based on substituent chemical shift (SCS) additivity rules, specifically the ortho-iodine effect (+8 to +10 ppm) and ipso-iodine shielding (-30 ppm) observed in 2,4,6-triiodophenol derivatives.
Mechanistic Insight: The Heavy Atom Effect
The most diagnostic feature of this spectrum is the signal for C-3 and C-5 .
The "Ipso" Anomaly
In standard aromatic systems, quaternary carbons typically appear between 120–160 ppm. However, the large electron cloud of Iodine introduces significant spin-orbit coupling , which shields the attached Carbon-13 nucleus.
-
Observation: The C-I signal appears upfield at ~90 ppm , overlapping with solvent peaks (like CDCl3 at 77 ppm) or aliphatic signals.
-
Validation: If you observe a quaternary signal in the 85–95 ppm range, it is the definitive confirmation of C-I bond formation.
Ortho-Deshielding
The Iodine atom exerts a "through-space" deshielding effect on the adjacent protons and carbons (C-2 and C-6). This pushes the C-2/C-6 signals downfield to ~141 ppm , distinct from the typical ~130 ppm of benzaldehyde derivatives.
Experimental Protocol for Validation
To ensure detection of the quaternary C-I carbons, standard proton-decoupled 13C NMR parameters must be modified.
Methodology: Optimized 13C Acquisition
-
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor). Note: DMSO-d₆ septet is at ~39.5 ppm.
-
Relaxation Delay (D1): Increase to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons (C-1, C-3, C-4, C-5) lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long T1 relaxation times. A short D1 will suppress these critical signals.
-
-
Pulse Angle: 30° or 45° (to allow faster recovery).
-
Scans: Minimum 1024 scans (due to the lower sensitivity of quaternary carbons).
-
Processing: Apply exponential multiplication (Line Broadening = 1.0 – 2.0 Hz) to improve Signal-to-Noise (S/N) ratio.
Structural Logic Visualization
The following diagram illustrates the decision tree for assigning the 13C NMR spectrum of the target molecule.
Caption: Logical workflow for assigning key 13C NMR signals and distinguishing the target from mono-iodinated impurities.
References
-
SpectraBase. 4-Benzyloxybenzaldehyde NMR Data. Wiley Science Solutions. Available at: [Link]
-
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde. (Referenced from comparative synthesis data). Available at: [Link]
- Reich, H. J.13C NMR Chemical Shifts: Heavy Atom Effects. University of Wisconsin-Madison. (General reference for Iodine substituent effects).
Comparing reactivity of 3,5-diiodo vs 3,5-dibromo benzaldehyde derivatives
[1][2][3]
Executive Summary
In the landscape of halo-benzaldehyde derivatives, 3,5-diiodobenzaldehyde and 3,5-dibromobenzaldehyde serve as critical, yet distinct, building blocks.[1] While they share the same substitution pattern, the electronic and steric divergence between the iodine and bromine atoms dictates their specific utility.[1]
-
Select 3,5-Diiodobenzaldehyde when: You require rapid oxidative addition in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions, or when leveraging Halogen Bonding (XB) for crystal engineering or protein-ligand binding affinity. Note that it is significantly more expensive and light-sensitive.
-
Select 3,5-Dibromobenzaldehyde when: You need a more cost-effective scaffold with higher carbonyl electrophilicity for condensation reactions (e.g., Schiff base formation). It offers superior thermal and photostability, making it ideal for multi-step scale-up sequences where the halogen is preserved for late-stage diversification.
Physicochemical Profile
The following table contrasts the fundamental properties that drive the reactivity differences between these two analogues.
| Property | 3,5-Dibromobenzaldehyde | 3,5-Diiodobenzaldehyde | Impact on Performance |
| CAS Number | 56990-02-4 | 17352-25-9 | Identification |
| Molecular Weight | 263.91 g/mol | 357.91 g/mol | Atom Economy (Br is superior) |
| Melting Point | 84–88 °C | Solid (Est. >90 °C)* | Handling (Both are solids) |
| C–X Bond Energy | ~67 kcal/mol (C-Br) | ~57 kcal/mol (C-I) | Iodide activates faster in cross-coupling. |
| Hammett Constant ( | 0.39 | 0.35 | Bromide is more electron-withdrawing , activating the aldehyde. |
| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodide creates greater steric bulk. |
| Lipophilicity (LogP) | ~3.0 | ~3.6 | Iodide increases lipophilicity significantly. |
*Note: Exact melting point for non-hydroxy 3,5-diiodobenzaldehyde varies by crystal form; structurally related 3,5-diiodo-4-hydroxybenzaldehyde melts at ~200°C, while the mono-iodo melts at 57°C.
Reactivity Analysis
A. Carbonyl Electrophilicity (Aldehyde Reactivity)
The reactivity of the aldehyde group towards nucleophiles (e.g., amines in reductive amination, enolates in aldol condensation) is governed by the electron density at the carbonyl carbon.[1]
-
Mechanism: Electron-withdrawing groups (EWGs) on the ring increase the electrophilicity of the carbonyl carbon.
-
Comparison: Bromine is more electronegative (2.96) than Iodine (2.66).[2] The Hammett substituent constant (
) for Br (0.[2]39) is higher than for I (0.35).[2]
B. C–X Bond Reactivity (Cross-Coupling)
This is the primary differentiator. The C–I bond is significantly weaker than the C–Br bond, facilitating faster oxidative addition to metal centers (Pd, Ni).[1]
-
Standard Conditions: 3,5-Diiodobenzaldehyde undergoes oxidative addition with Pd(0) roughly 10–100x faster than the dibromo analog. It can often couple at room temperature.
-
The "Inverse" Effect: In specific catalytic systems (e.g.,
at low temperatures), aryl iodides can sometimes react slower or stall because the oxidative addition product is too stable, preventing the transmetallation step.[1] However, in modern catalytic cycles (e.g., Buchwald precatalysts), the I > Br reactivity trend is strictly maintained.[1]
C. Visualization of Divergent Pathways
The following diagram illustrates how the choice of halogen dictates the optimal reaction pathway.
Figure 1: Decision tree for substrate selection based on the desired reaction center.
Experimental Protocols
Since 3,5-diiodobenzaldehyde is less commercially available than the bromo-analogue, a robust synthesis protocol is required. The most reliable method for both derivatives is the reduction of the corresponding 3,5-dihalobenzoic acid to the alcohol, followed by controlled oxidation.[1]
Protocol: Synthesis of 3,5-Diiodobenzaldehyde from 3,5-Diiodobenzoic Acid[4]
Rationale: Direct iodination of benzaldehyde is non-selective. This 2-step route ensures regiochemical purity.
Step 1: Reduction to Benzyl Alcohol
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Reagents: Charge 3,5-diiodobenzoic acid (10.0 mmol) and anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Add Borane-THF complex (
, 1.0 M, 15.0 mmol) dropwise over 20 mins. -
Reaction: Warm to RT and stir for 4–6 hours (Monitor by TLC;
of alcohol > acid). -
Quench: Cool to 0°C. Carefully add MeOH (10 mL) to quench excess borane. Concentrate in vacuo.
-
Workup: Dissolve residue in EtOAc, wash with sat.
and brine. Dry over .[3] -
Yield: Expect >90% of 3,5-diiodobenzyl alcohol (White solid).
Step 2: PCC Oxidation to Benzaldehyde
-
Setup: 250 mL flask with magnetic stir bar.
-
Reagents: Suspend Pyridinium Chlorochromate (PCC, 15.0 mmol) and Celite (equal weight to PCC) in anhydrous
(40 mL). -
Addition: Add solution of 3,5-diiodobenzyl alcohol (10.0 mmol) in
(10 mL) in one portion. -
Reaction: Stir at RT for 2–3 hours. The orange suspension will turn dark brown/black.
-
Purification: Filter the slurry through a pad of silica gel (eluting with
). -
Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.
-
Storage: Crucial: Store 3,5-diiodobenzaldehyde in the dark at 4°C. Iodine-carbon bonds are photolabile.
Applications in Drug Design & Materials
Halogen Bonding (XB)
This is the "killer application" for the diiodo derivative.
-
The Sigma Hole: Iodine exhibits a large, positive electrostatic potential region (sigma hole) opposite the C–I bond.[1]
-
Application: In protein-ligand docking, 3,5-diiodobenzaldehyde derivatives can form strong, directional interactions with backbone carbonyl oxygens or histidine nitrogens.[1]
-
Comparison: The XB strength follows the trend I >> Br > Cl . If your SAR study targets a specific hydrophobic pocket with potential for directional bonding, the 3,5-diiodo analog is the mandatory choice.[1]
Metabolic Stability
-
Blocking: Both 3,5-dihalo substitutions effectively block metabolic oxidation at the vulnerable meta-positions.
-
Lipophilicity: The 3,5-diiodo derivative adds significant lipophilicity (
vs unsubstituted), which can improve membrane permeability but may reduce solubility. The dibromo analog offers a more moderate lipophilicity increase ( ).
References
-
Suzuki-Miyaura Coupling Kinetics
-
Hammett Constants & Electronic Effects
-
Halogen Bonding in Crystal Engineering
-
Synthesis of Dihalobenzaldehydes
The Analytical Target: Understanding 4-(Benzyloxy)-3,5-diiodobenzaldehyde
An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(Benzyloxy)-3,5-diiodobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its structural characteristics: a bulky, non-polar benzyloxy group, two heavy iodine atoms, and a polar aldehyde functional group. This guide provides a comprehensive, scientifically-grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and providing the data needed to make informed choices in your own laboratory.
Before any practical method development begins, a thorough understanding of the analyte is paramount. The structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde dictates its chromatographic behavior.
-
Aromatic Systems : The presence of two phenyl rings (one from the benzaldehyde core and one from the benzyloxy group) suggests that π-π interactions can be a significant retention mechanism.[1]
-
Hydrophobicity : The molecule is largely non-polar due to the aromatic rings and the large, hydrophobic iodine atoms. This makes Reversed-Phase HPLC (RP-HPLC) the logical starting point.[2][3]
-
Polarity : The aldehyde and ether functional groups introduce a degree of polarity, which can lead to undesirable peak tailing on certain stationary phases due to interactions with residual silanols.[4]
This initial analysis informs our primary hypothesis: a standard C18 column should provide adequate retention, but a stationary phase capable of alternative interactions, such as a Phenyl-based column, may offer superior selectivity for closely related impurities.
Experimental Workflow: A Logic-Driven Approach
The development of a robust analytical method is a systematic process. The workflow below outlines the logical progression from initial screening to final validation, ensuring a comprehensive evaluation of critical parameters.
Caption: Logical workflow for HPLC purity method development.
Phase 1: Core Directive - Strategic Method Scouting
The goal of this phase is not to achieve perfect separation, but to identify the most promising column and mobile phase combination that provides a foundation for optimization.
Step 1.1: Analyte Characterization & Detector Wavelength Selection
Rationale: The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. Benzaldehyde and its derivatives are known to possess strong chromophores, making UV detection ideal.[5][6] While literature suggests a λmax for benzaldehyde around 242-248 nm, the extensive conjugation and auxochromic effects of the benzyloxy and iodo substituents will shift this value.[5][7]
Protocol:
-
Prepare a ~10 µg/mL solution of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in acetonitrile.
-
Using an HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a UV-Vis scan from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for the parent peak and any potential impurities. For this compound, a λmax is typically observed around 260 nm.
Step 1.2: Column Chemistry Comparison - A Tale of Two Phases
The stationary phase is the most critical factor influencing chromatographic selectivity.[1] We will compare the two most logical candidates for this analyte.
-
Alternative 1: C18 (Octadecyl Silane) Column: The industry workhorse. Its long alkyl chains provide strong hydrophobic interactions, which are excellent for retaining the non-polar 4-(Benzyloxy)-3,5-diiodobenzaldehyde.[2]
-
Alternative 2: Phenyl-Hexyl Column: A phase with a phenyl group linked by a hexyl chain. This column offers a mixed-mode retention mechanism: standard hydrophobic interactions from the alkyl chain and π-π interactions between the stationary phase's phenyl ring and the aromatic rings of the analyte.[1][2] This secondary interaction can provide unique selectivity for aromatic impurities that may co-elute on a C18 column.[8]
Step 1.3: Mobile Phase Screening
Rationale: The choice of organic modifier affects solvent strength and selectivity. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC.[9] ACN is generally a stronger solvent (leading to shorter retention times) and has a lower viscosity and UV cutoff. MeOH can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[4]
Protocol:
-
Columns:
-
C18 Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is added to suppress the ionization of any acidic silanols on the silica backbone, improving peak shape.[10]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: Run a generic scouting gradient from 40% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the predetermined λmax (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Sample: 0.5 mg/mL solution of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Comparative Data Analysis
After running the initial scouting experiments, the results can be tabulated to facilitate a clear, data-driven decision.
| Parameter | C18 with ACN | Phenyl-Hexyl with ACN | C18 with MeOH | Phenyl-Hexyl with MeOH | Rationale for Selection |
| Retention Time (min) | 12.5 | 11.8 | 14.2 | 13.5 | All provide adequate retention (k' > 2). Phenyl-Hexyl shows slightly less retention due to π-π repulsion with the highly polar mobile phase. |
| Resolution (Main Peak to Impurity 1) | 1.8 | 2.5 | 1.7 | 2.3 | The Phenyl-Hexyl column provides significantly better resolution for a key aromatic impurity, indicating superior selectivity.[1] |
| Tailing Factor (As) | 1.3 | 1.1 | 1.4 | 1.2 | The Phenyl-Hexyl phase yields more symmetrical peaks, suggesting fewer secondary interactions with residual silanols. |
| Peak Efficiency (N) | 8500 | 9200 | 7900 | 8800 | Higher plate count indicates better column efficiency. |
Phase 2: Method Optimization
With the best column and mobile phase selected, the next step is to refine the method to ensure it is fast, efficient, and robust.
Protocol (Using Phenyl-Hexyl Column and ACN/Water Mobile Phase):
-
Gradient Slope Adjustment: The initial 20-minute gradient can likely be shortened. Based on the scouting run, the main peak elutes at ~60-70% ACN. A faster gradient can be employed, for example, 50-85% ACN over 10 minutes. This reduces run time while maintaining resolution.[11][12]
-
Flow Rate and Temperature: Increasing the column temperature (e.g., to 35 °C) can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[3] The flow rate can be maintained at 1.0 mL/min or slightly increased if backpressure allows, further reducing analysis time.
Phase 3: Method Validation - Ensuring Trustworthiness
A developed method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] This process provides documented evidence that the method is suitable for its intended purpose.[16]
Key Validation Parameters:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and excipients. This is demonstrated by running stressed samples (acid, base, peroxide, heat, light) and showing that all degradation peaks are resolved from the main analyte peak.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[15][16]
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the recovery. Acceptance criteria are typically 98.0% to 102.0%.[16][17]
-
Precision: The degree of agreement among individual test results. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision (Inter-assay precision): Analysis performed by different analysts, on different days, with different equipment. The Relative Standard Deviation (%RSD) for precision should typically be ≤ 2.0%.[17]
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in organic mobile phase composition, ±5°C change in column temperature). This ensures the method is reliable in routine use.[14]
The successful completion of these validation steps, in accordance with regulatory guidelines from bodies like the FDA, confirms that the HPLC method is scientifically sound and fit for purpose in a regulated environment.[18][19][20]
Final Optimized & Validated HPLC Method
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 85% B in 10 min; hold at 85% B for 2 min; return to 50% B in 0.5 min; hold for 2.5 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile |
| Run Time | 15 minutes |
This final method provides a robust, selective, and efficient means of assessing the purity of 4-(Benzyloxy)-3,5-diiodobenzaldehyde, demonstrating the power of a systematic, science-led approach to HPLC method development.
References
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]
- Vertex AI Search. (n.d.).
-
Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
-
Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. RSC Publishing. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Semantic Scholar. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]
-
ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Flieger, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
RSC Publishing. (n.d.). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Link]
-
Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis. [Link]
-
Chromatography Today. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
-
PhotochemCAD. (n.d.). Benzaldehyde. [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),.... [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
RSC Publishing. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. [Link]
Sources
- 1. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 2. veeprho.com [veeprho.com]
- 3. labtech.tn [labtech.tn]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Benzaldehyde [photochemcad.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. fda.gov [fda.gov]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. scribd.com [scribd.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. fda.gov [fda.gov]
Comparative Analysis of UV-Vis Spectral Characteristics: 4-(Benzyloxy)-3,5-diiodobenzaldehyde
Executive Summary
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a critical intermediate in the synthesis of thyroid hormone analogs and complex pharmaceutical scaffolds.[1] Its spectral properties are defined by the interplay between the electron-withdrawing aldehyde group, the electron-donating ether linkage, and the heavy-atom effect of the iodine substituents.
This guide provides a comparative analysis of its UV-Vis absorption maxima (
Comparative Spectral Data
The following table summarizes the UV-Vis absorption characteristics. Data is based on standard measurements in polar protic solvents (Ethanol/Methanol) at neutral pH.[1]
| Compound | Structure Type | Spectral Features | ||
| 4-Hydroxybenzaldehyde | Control / Parent | 285 | ~17,000 | Strong |
| 3,5-Diiodo-4-hydroxybenzaldehyde | Direct Precursor | 290 - 295 | ~14,500 | Bathochromic shift due to Iodine auxochromes; distinct shoulder.[1] |
| 4-(Benzyloxy)-3,5-diiodobenzaldehyde | Target Product | 295 - 305 | ~12,000 - 15,000 | Broadened band due to benzyl overlap; loss of pH sensitivity.[1] |
| Benzyl Chloride | Reagent | 253 | ~200 | Weak fine structure (benzenoid band); used to monitor excess reagent.[1] |
Analysis of Spectral Shifts
-
The Iodine Effect (Heavy Atom Perturbation): The introduction of two iodine atoms at the 3,5-positions of the parent benzaldehyde causes a bathochromic (red) shift of approximately 5–10 nm. This is attributed to the high polarizability of the iodine electrons interacting with the aromatic
-system, lowering the energy gap for the transition. -
The Benzyl Ether Effect: Capping the phenolic hydroxyl with a benzyl group (etherification) locks the electronic system.[1] Unlike the phenolic precursor, the target compound's spectrum does not shift significantly with pH changes (e.g., adding NaOH), serving as a key quality control checkpoint to ensure complete alkylation.
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This method accounts for the limited solubility of iodinated aromatic aldehydes in pure water.[1]
Protocol: UV-Vis Characterization
-
Solvent Selection: Use HPLC-grade Ethanol or Methanol .[1]
-
Why: These solvents are transparent above 205 nm and effectively dissolve the hydrophobic iodinated benzaldehyde.[1]
-
-
Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction.
-
Sample Preparation:
-
Stock Solution: Weigh 5.0 mg of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.[1] Dissolve in 10 mL of Ethanol (Concentration ~1 mM). Note: Sonication may be required.
-
Working Solution: Dilute 100
L of Stock Solution into 9.9 mL of Ethanol (Final Concentration ~10 M).
-
-
Measurement:
-
Validation (The "Alkali Shift" Test):
Synthesis & Characterization Workflow
The following diagram outlines the synthesis pathway and the logical checkpoints for using UV-Vis to confirm product formation.
Caption: Synthesis pathway tracking spectral evolution from parent aldehyde to iodinated intermediate and final benzylated product.
References
-
Sigma-Aldrich. Product Specification: 3,5-Diiodo-4-hydroxybenzaldehyde.[1][3] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14615-72-6 (Benzaldehyde derivatives).[1] Retrieved from
-
SpectraBase. UV-Vis Spectrum of 4-Methoxybenzaldehyde (Anisaldehyde). John Wiley & Sons.[1] Retrieved from
-
ResearchGate. Optical absorption of benzyl alcohol and benzaldehyde derivatives. Retrieved from
-
BenchChem. Quantitative Analysis of Substituted Hydroxybenzaldehydes. Retrieved from
Sources
Elemental Analysis Standards for C14H10I2O2: A Comparative Guide to Quantifying Heavily Iodinated Pharmaceutical Impurities
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: C14H10I2O2 (e.g., Amiodarone Impurity 13) Elemental Composition: Carbon (~36.2%), Hydrogen (~2.2%), Oxygen (~6.9%), Iodine (~54.7%)
Executive Summary
In pharmaceutical development, verifying the elemental composition of Active Pharmaceutical Ingredients (APIs) and their impurities is a strict regulatory requirement. The compound C14H10I2O2 —frequently encountered as an intermediate or degradation product of the antiarrhythmic drug Amiodarone ()[1]—presents a unique analytical nightmare. With an iodine mass fraction of approximately 54.7%, it completely breaks traditional elemental analysis workflows.
As a Senior Application Scientist, I frequently see laboratories attempt to process these heavily halogenated compounds using standard acidic digestions or unmodified CHNS/O analyzers, resulting in destroyed catalysts, contaminated instrument lines, and failed audits. This guide objectively compares the three primary analytical architectures for handling high-iodine compounds, providing the mechanistic causality behind their performance and step-by-step, self-validating protocols.
The Analytical Challenge: Mechanistic Grounding
To understand why C14H10I2O2 requires specialized handling, we must examine the chemical fate of iodine under different sample preparation environments:
-
The Acid Digestion Trap (ICP-MS Failure): Standard trace metal analysis relies on microwave digestion using concentrated Nitric Acid (HNO3). However, in an acidic, oxidizing environment, iodide (I⁻) is rapidly oxidized to elemental iodine (I2). Elemental iodine is highly volatile and sublimates. Not only does this cause massive analyte loss, but the I2 vapor impregnates the porous structure of PTFE (Teflon) digestion vessels, leaving a black residue and causing catastrophic memory effects for all subsequent analyses ()[2].
-
The Combustion Catalyst Poisoning (CHNS/O Failure): Traditional microanalysis utilizes catalytic flash combustion. When a sample containing 54.7% iodine is combusted, the massive influx of halogen gas rapidly exhausts the silver wool scrubbers designed to trap it. Once breakthrough occurs, the halogens interfere with the thermal conductivity detectors (TCD), artificially inflating Carbon and Nitrogen readings.
To successfully analyze C14H10I2O2, the analytical system must either maintain an alkaline environment to prevent I2 formation or utilize high-temperature pyrohydrolysis combined with matrix elimination.
Figure 1: Chemical fate and analytical viability of C14H10I2O2 under various sample preparations.
Methodological Comparison
A. Combustion Ion Chromatography (CIC) - The Gold Standard
CIC combines pyrohydrolysis with Ion Chromatography. The sample is combusted at 900–1100 °C, and the resulting gases are routed into an absorption tube containing 1000 mg/L H2O2. The peroxide acts as a chemical trap, ensuring the complete reduction of all volatilized iodine species into stable iodide (I⁻) for IC quantification ()[3]. Because the organic matrix is completely destroyed and vented, CIC handles 50%+ iodine mass fractions with unparalleled accuracy.
B. Alkaline Extraction ICP-MS - The Trace Profiler
Instead of acid, the sample is extracted using Tetramethylammonium hydroxide (TMAH) at elevated temperatures. TMAH maintains an alkaline pH (>9), stabilizing the iodine and preventing volatilization ()[4]. While ICP-MS offers incredible sensitivity, analyzing a 54.7% iodine compound requires massive serial dilutions (often 1:1,000,000) to avoid detector saturation, which introduces compounding volumetric errors.
C. Quantitative Performance Comparison
| Analytical Feature | Combustion Ion Chromatography (CIC) | Alkaline Extraction ICP-MS | Traditional CHNS/O Microanalysis |
| Primary Target | Total Halogen Mass Fraction | Trace Iodine Impurities | C, H, N, S, O |
| Sample Preparation | Direct solid injection (Boat) | 1% TMAH extraction (85°C) | Direct solid injection (Tin capsule) |
| Matrix Interference | Eliminated via inline absorption | High (Requires massive dilution) | High (Rapid catalyst exhaustion) |
| Accuracy at 55% I | Excellent (< 0.5% RSD) | Moderate (Dilution errors) | Poor (Unless heavily modified) |
| Memory Effects | Low (Aqueous flow path) | High (Requires 0.25% TMAH wash) | High (System contamination) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed, self-validating systems.
Protocol 1: Total Iodine Determination via CIC
Optimal for verifying the 54.7% iodine mass fraction of C14H10I2O2.
-
Sample Introduction: Weigh exactly 1.000 mg of C14H10I2O2 into a ceramic sample boat. Cover with a layer of tungsten oxide (WO3) to ensure smooth, non-explosive combustion.
-
Pyrohydrolysis: Drive the boat into the combustion furnace at 1050 °C under a mixed Argon/Oxygen atmosphere.
-
Chemical Trapping: Route the combustion exhaust into the inline absorption module containing a 1000 mg/L H2O2 solution ()[3].
-
Chromatographic Separation: Inject 10 µL of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5) using a carbonate/bicarbonate eluent. Quantify via suppressed conductivity.
-
Self-Validation Mechanism (Internal Standard): Spike the H2O2 absorption solution with 50 mg/L of Bromide prior to combustion. Causality: If the Bromide recovery deviates from 100 ± 2%, it immediately flags a leak in the gas-transfer lines or a failure in the absorption efficiency, invalidating the run before bad data is reported.
Protocol 2: Trace Iodine Profiling via TMAH ICP-MS
Optimal for detecting C14H10I2O2 as a trace impurity in a bulk Amiodarone API batch.
-
Alkaline Extraction: Weigh 10 mg of the bulk API into a clean, pre-weighed PTFE tube. Add 10 mL of 1% TMAH solution.
-
Thermal Digestion: Place the tube in a hot block extraction system at 85 ± 2 °C for 2 hours to ensure complete dissolution without volatilizing the iodine ()[4].
-
Serial Dilution: Centrifuge at 3000 rpm. Dilute the supernatant serially with 0.5% TMAH until the expected iodine concentration falls within the 1–50 µg/kg linear dynamic range of the ICP-MS.
-
System Wash: Program the autosampler to flush the sample introduction system with 0.25% TMAH for 2 minutes between every injection to eliminate iodine memory effects[5].
-
Self-Validation Mechanism (Matrix Tracking): Inject an Initial Calibration Verification (ICV) standard immediately after the curve. Continuously monitor the ratio of ¹²⁷I to an internal standard (e.g., ¹³⁰Te). Causality: Because the carbon content from the API matrix can cause signal enhancement in the argon plasma, a stable ¹²⁷I/¹³⁰Te ratio proves that matrix effects are being actively compensated for.
References
-
Elemental Analysis Manual for Food and Related Products (Section 4.13 Iodine ICP-MS method) . U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices . ACS Publications. Available at:[Link]
-
Trace Elements Open a New Direction for the Diagnosis of Atherosclerosis . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
I need some assistance with an Elementary Impurities Method by acid digestion via microwave - How to proceed when the API contains iodine? . ResearchGate. Available at:[Link]
-
Amiodarone Impurity 13 (C14H10I2O2) . Protheragen AI. Available at:[Link]
Sources
- 1. Amiodarone Impurity 13 - Protheragen [protheragen.ai]
- 2. researchgate.net [researchgate.net]
- 3. Iodine in a pharmaceutical product using Combustion Ion Chromatography with Inline Matrix Elimination | Metrohm [metrohm.com]
- 4. fda.gov [fda.gov]
- 5. ICP-MS | New national standard——efficient determination of iodine in milk powder by SUPEC 7000 - EXPEC TECHNOLOGY [en.expec-tech.com]
Safety Operating Guide
4-(Benzyloxy)-3,5-diiodobenzaldehyde proper disposal procedures
Executive Summary: Operational Directive
4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3) is a halogenated organic intermediate.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .
CRITICAL PROHIBITION: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during synthesis, as this escalates disposal costs and complicates incineration.[3]
Chemical Profile & Hazard Identification
Understanding the chemical nature of the waste is the prerequisite for safe disposal. This compound contains two iodine atoms on an aromatic ring, making it thermally stable but potentially capable of releasing toxic iodine vapors (
| Parameter | Technical Specification |
| Chemical Name | 4-(Benzyloxy)-3,5-diiodobenzaldehyde |
| CAS Number | 591210-34-3 |
| Molecular Formula | |
| Physical State | Solid (Powder/Crystals) |
| Waste Class | Halogenated Organic (Solid or Liquid if dissolved) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[3][1] Potential environmental toxin due to halogen content. |
| Reactivity | Incompatible with strong oxidizing agents. Light sensitive (store in amber containers). |
Pre-Disposal Safety Protocols
Before handling waste, establish a defensive safety perimeter.
-
Engineering Controls: All transfer of solid waste must occur inside a certified Chemical Fume Hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness). Double-gloving is recommended if handling solutions in DCM or Chloroform.
-
Eye Protection: ANSI Z87.1 Chemical Safety Goggles.
-
Body Protection: Standard lab coat and closed-toe shoes.
-
Respiratory: If weighing outside a hood (not recommended), use a P95 particulate respirator.
-
Waste Segregation & Classification Strategy
Proper segregation is the single most effective way to reduce disposal costs and safety risks.
The "Halogen Rule"
Because this molecule contains Iodine, it classifies the entire waste stream as Halogenated .
-
If Solid: Segregate into a container labeled "Hazardous Waste - Solid - Halogenated Organics."
-
If in Solution: Even if the solvent is 95% Ethanol (non-halogenated) and 5% compound, the presence of the diiodo-compound often necessitates classifying the entire mixture as Halogenated Waste depending on your facility's specific vendor contracts. Best Practice: Dissolve in or rinse with compatible halogenated solvents (DCM) and dispose in the Halogenated Carboy.
Visual Logic: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision matrix for segregating 4-(Benzyloxy)-3,5-diiodobenzaldehyde waste streams. Note that mixing halogenated solutes with non-halogenated solvents usually defaults the mixture to the more expensive "Halogenated" waste stream.[3]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Waste
Applicable for: Expired reagents, synthesis byproducts, or spill cleanup residues.[3]
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid. Ensure the container is compatible with halogenated organics.[4]
-
Transfer: Inside a fume hood, transfer the solid into the container. Avoid generating dust.[5][6]
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "4-(Benzyloxy)-3,5-diiodobenzaldehyde".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: Mother liquors or reaction solvents.
-
Identify Solvent: If the reaction used Dichloromethane (DCM) or Chloroform, this is straightforward.
-
Combine: Pour into the laboratory's designated Halogenated Solvent Waste carboy (usually red or yellow safety cans).
-
Log: Record the approximate volume and concentration on the carboy's log sheet.
-
Note: Do not overfill the carboy (leave 10% headspace).
-
-
Rinsing: Rinse the reaction flask twice with a small amount of DCM and add the rinsate to the same Halogenated Solvent carboy.
Scenario C: Contaminated Debris
Applicable for: Weigh boats, pipettes, and gloves.[3]
-
Heavily Contaminated: Place directly into the Solid Hazardous Waste container (Scenario A).
-
Trace Contamination: Consult your facility's specific EHS officer. In many strict jurisdictions (e.g., California), anything contacting a halogenated toxicant must go to hazardous waste, not trash.[3]
Spill Response Workflow
In the event of a spill, immediate containment is necessary to prevent the spread of iodinated dust.
Figure 2: Operational workflow for managing a solid spill of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Spill Cleanup Steps:
-
Dampen: Do not dry sweep. Lay a paper towel dampened with water or a compatible solvent over the spill to prevent dust generation.
-
Scoop: Use a plastic scoop or dustpan to lift the solid and the paper towel.
-
Decontaminate: Wipe the surface with a solvent-soaked rag (Acetone or DCM) to remove residue.
-
Dispose: All scoops, towels, and rags go into the Solid Hazardous Waste container.
Regulatory & Compliance Context
-
EPA RCRA Classification: While this specific compound may not have a dedicated "U" or "P" list code, it falls under the "Characteristic" definition if it exhibits toxicity, or more commonly, it is regulated as a Halogenated Organic Compound (HOC) under land disposal restrictions (40 CFR Part 268).[3]
-
Incineration Requirement: Halogenated wastes require incineration at specific temperatures with scrubber systems to capture acid gases (Hydrogen Iodide) formed during combustion. This is why segregation from non-halogenated waste is vital—it dictates the destination facility.
References
-
Accela ChemBio. (n.d.). Product Information: 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS 591210-34-3).[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde (Analogous Halogenated Structure).[3][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management: Solvents and Halogenated Organics. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational Guide: Personal Protective Equipment for Handling 4-(Benzyloxy)-3,5-diiodobenzaldehyde
This document provides a comprehensive safety and handling protocol for 4-(Benzyloxy)-3,5-diiodobenzaldehyde. As a Senior Application Scientist, this guide moves beyond a simple checklist to provide the scientific rationale behind each procedural step. Our primary objective is to build a culture of safety by ensuring every researcher understands the potential risks and the mechanisms of the protective measures we mandate.
Part 1: Hazard Assessment & Risk Profile
4-(Benzyloxy)-3,5-diiodobenzaldehyde is a substituted aromatic aldehyde. While a specific toxicological profile for this exact molecule is not widely documented, a rigorous risk assessment can be constructed based on its structural components and data from analogous compounds.
-
Aromatic Aldehyde Core: The benzaldehyde functional group can cause skin, eye, and respiratory irritation.[1] Aldehydes as a class can also be sensitizers and may form explosive peroxides upon prolonged exposure to air.[2][3]
-
Di-iodo Substitution: This is the most significant feature from a safety perspective. Research has consistently shown that iodinated aromatic compounds, particularly iodinated disinfection by-products (I-DBPs) which share structural similarities, can exhibit significantly higher toxicity than their non-iodinated or even brominated/chlorinated counterparts.[4][5] Studies have highlighted risks of developmental toxicity, cytotoxicity, and genotoxicity with certain iodinated compounds.[6][7][8] Therefore, it is prudent to treat 4-(Benzyloxy)-3,5-diiodobenzaldehyde as potentially more hazardous than a standard aromatic aldehyde.
Based on this analysis, the compound should be handled as, at minimum, a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10]
Part 2: Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a robust barrier against all potential routes of exposure (dermal, ocular, and inhalation). The following equipment is mandatory for all personnel handling this compound.
Data Presentation: PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over goggles during procedures with a high splash or dust generation potential (e.g., bulk transfers).[11][12] | Protects eyes from airborne dust particles and accidental splashes, which can cause severe irritation.[1] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. A double-gloving technique is recommended for extended handling periods or when working with larger quantities.[11] | Prevents direct skin contact and absorption. The compound is presumed to be a skin irritant.[9] Proper glove removal technique is critical to avoid cross-contamination.[13] |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. For procedures involving quantities greater than a few grams, disposable chemical-resistant coveralls ("bunny suits") are recommended.[11][14] | Protects skin on the arms and body from accidental spills or dust settlement. Closed-toe shoes and long pants are standard laboratory practice and are required.[15] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood. For situations where a fume hood is not available (e.g., emergency spill cleanup), a NIOSH-approved respirator with an organic vapor/P100 (particulate) cartridge is mandatory. | The primary risk is inhalation of fine dust particles.[16] Engineering controls are the preferred method of protection.[11] |
Part 3: Engineering Controls & Safe Handling Workflow
Personal protective equipment is the last line of defense. The primary method for exposure control is the use of proper engineering controls and a meticulous workflow.
Mandatory Engineering Control: All weighing, transfer, and handling of solid 4-(Benzyloxy)-3,5-diiodobenzaldehyde must be conducted inside a properly functioning and certified chemical fume hood.[17][18] This is non-negotiable and serves to contain dust and prevent inhalation.
Experimental Protocol: Step-by-Step Handling Workflow
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware, spatulas, and waste containers. Don all required PPE as specified in the table above.
-
Weighing & Dispensing:
-
Perform all weighing operations on a balance placed inside the fume hood or in a dedicated ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.
-
Close the primary container immediately after dispensing the required amount.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure all reaction vessels are securely clamped and that any operations with the potential for exothermic release or splashing are shielded.[11]
-
-
Post-Handling Decontamination:
-
Carefully remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.[13]
-
Wipe down the work surface in the fume hood, the balance, and any external surfaces of equipment with an appropriate solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.
-
Thoroughly wash hands and arms with soap and water after exiting the laboratory.[1]
-
Visualization: Safe Handling Workflow
Caption: Workflow for handling 4-(Benzyloxy)-3,5-diiodobenzaldehyde.
Part 4: Emergency Procedures & Disposal Plan
Immediate Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove all contaminated clothing without delay. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][11]
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention.[10][16]
Step-by-Step Disposal Plan
All waste containing 4-(Benzyloxy)-3,5-diiodobenzaldehyde must be treated as hazardous waste.[11]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a designated, clearly labeled, and sealable hazardous waste container.[11]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.[15]
-
-
Container Management: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified environmental health and safety (EHS) department. Do not dispose of this chemical down the drain under any circumstances.[15]
References
-
Title: Structure-toxicity relationships of iodinated aromatic carbonates and related compounds Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ Source: Environmental Science & Technology URL: [Link]
-
Title: Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities Source: MDPI URL: [Link]
-
Title: Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt Source: ResearchGate URL: [Link]
-
Title: Guidelines for Safe Laboratory Practices Source: NextGen Protocols URL: [Link]
-
Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: Chemistry LibreTexts URL: [Link]
-
Title: Acetaldehyde Laboratory Chemical Safety Summary Source: Stanford University Environmental Health & Safety URL: [Link]
-
Title: 2-(Benzyloxy)benzaldehyde Safety Data Sheet Source: Angene Chemical URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]
-
Title: Formation of toxic iodinated disinfection by-products from compounds used in medical imaging Source: PubMed URL: [Link]
-
Title: Personal Protective Equipment (PPE) Chemical Compatibility Source: The University of Tennessee Knoxville URL: [Link]
-
Title: 4-Benzyl Oxybenzaldehyde MATERIAL SAFETY DATA SHEET Source: Loba Chemie URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Guidance for Selection of Personal Protective Equipment for TDI Users Source: American Chemistry Council URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nextgen-protocols.org [nextgen-protocols.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. hscprep.com.au [hscprep.com.au]
- 16. 4-Benzyloxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 17. One moment, please... [actylislab.com]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
